trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-butylcyclohexyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-15H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUYZTOYURUHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634168, DTXSID901278053 | |
| Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4′-Butyl[1,1′-bicyclohexyl]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914221-44-6, 92413-47-3 | |
| Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4′-Butyl[1,1′-bicyclohexyl]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-trans-Butyl-[1,1'-bicyclohexyl]-4-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Molecular Structure and Properties of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, predicted spectroscopic properties, and plausible synthetic routes for trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one. While direct experimental data for this specific compound is not widely available in published literature, this document compiles information from closely related analogs and established chemical principles to serve as a valuable resource for researchers. The guide includes detailed structural information derived from crystallographic data of a similar molecule, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to aid in its identification and characterization, and detailed hypothetical experimental protocols for its synthesis.
Molecular Structure
The molecular structure of this compound consists of two cyclohexane rings joined by a single covalent bond. A butyl group is attached at the 4'-position, and a ketone functional group is present at the 4-position. The "trans" designation indicates the stereochemical relationship between the substituents on the two cyclohexane rings. In the most stable chair conformation of the cyclohexane rings, the bulky butyl group and the connection to the other ring will preferentially occupy equatorial positions to minimize steric hindrance.
While specific crystallographic data for this compound is not available, the crystal structure of the closely related compound, trans,trans-4'-Butyl-bicyclohexyl-4-carboxylic acid, provides significant insight into the geometry of the bicyclohexyl core. It is expected that the bond lengths and angles in the ketone analog will be very similar.
Table 1: Predicted Key Structural Parameters
| Parameter | Predicted Value |
| C-C (cyclohexane ring) | ~1.53 - 1.54 Å |
| C-C (inter-ring bond) | ~1.55 Å |
| C=O (ketone) | ~1.22 Å |
| C-C-C (cyclohexane ring) | ~109.5° - 111° |
| C-C=O | ~120° |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of similar compounds and general spectroscopic principles.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.20 - 2.40 | m | 4H | Protons α to the carbonyl group |
| 1.75 - 1.95 | m | 4H | Equatorial protons on the bicyclohexyl rings |
| 1.25 - 1.45 | m | 13H | Axial protons on the bicyclohexyl rings and CH₂ of butyl group |
| 0.85 - 0.95 | t | 3H | CH₃ of butyl group |
| 0.80 - 1.20 | m | 4H | Remaining protons on the bicyclohexyl rings |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~211 | C=O (ketone) |
| ~45 | Carbon α to the carbonyl group |
| ~42 | Quaternary carbon of the inter-ring bond |
| ~36 | CH₂ of butyl group |
| ~30-35 | Other CH₂ groups of the bicyclohexyl rings |
| ~22 | CH₂ of butyl group |
| ~14 | CH₃ of butyl group |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 - 2940 | Strong | C-H stretching (aliphatic) |
| 2850 - 2870 | Strong | C-H stretching (aliphatic) |
| 1710 - 1720 | Strong | C=O stretching (ketone) |
| 1445 - 1465 | Medium | C-H bending |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 236 | Moderate | [M]⁺ (Molecular ion) |
| 179 | High | [M - C₄H₉]⁺ |
| 97 | High | [C₆H₉O]⁺ |
| 57 | High | [C₄H₉]⁺ |
Experimental Protocols
Two plausible synthetic routes for the preparation of this compound are detailed below.
Synthesis via Oxidation of the Corresponding Alcohol
This protocol describes the synthesis starting from the corresponding alcohol, trans-[4'-Butyl-1,1'-bicyclohexyl]-4-ol.
Experimental Workflow: Oxidation of Alcohol
Spectroscopic Profile of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the spectroscopic characteristics of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents a detailed analysis based on predicted spectroscopic values and experimental data from close structural analogs. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control, offering detailed experimental protocols and a structured workflow for spectroscopic analysis.
Introduction
This compound is a saturated bicyclic ketone. The structural elucidation and confirmation of such molecules heavily rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides predicted ¹H and ¹³C NMR data for the target compound and experimental data for the structural analogs, 4-tert-butylcyclohexanone and bicyclohexyl, to offer a reference for spectral interpretation.
Spectroscopic Data
The following sections present the predicted and experimental spectroscopic data in a structured format for ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.30 - 2.50 | m | 4H | CH₂ adjacent to C=O |
| ~1.80 - 2.00 | m | 4H | CH₂ on the ketone-bearing ring |
| ~1.60 - 1.75 | m | 5H | CH and CH₂ on both rings |
| ~1.10 - 1.40 | m | 10H | CH₂ of butyl group and cyclohexyl rings |
| ~0.90 | t | 3H | CH₃ of butyl group |
| ~0.80 - 1.05 | m | 2H | CH₂ on the butyl-substituted ring |
Note: Predicted data is generated based on computational models and should be confirmed with experimental data.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.
| Chemical Shift (ppm) | Assignment |
| ~212 | C=O |
| ~48 | CH (bridgehead) |
| ~42 | CH (bridgehead) |
| ~41 | CH₂ (alpha to C=O) |
| ~37 | CH (butyl-subst.) |
| ~36 | CH₂ (butyl) |
| ~34 | CH₂ (cyclohexyl) |
| ~30 | CH₂ (cyclohexyl) |
| ~29 | CH₂ (cyclohexyl) |
| ~23 | CH₂ (butyl) |
| ~14 | CH₃ (butyl) |
Note: Predicted data is generated based on computational models and should be confirmed with experimental data.
Table 3: Experimental ¹H and ¹³C NMR Spectroscopic Data for 4-tert-Butylcyclohexanone.
| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |
| ¹H | 2.28 | m, 2H |
| 2.23 | m, 2H | |
| 2.01 | m, 2H | |
| 1.39 | m, 3H | |
| 0.84 | s, 9H | |
| ¹³C | 212.8 | C=O |
| 46.7 | CH | |
| 41.3 | CH₂ | |
| 32.5 | C(CH₃)₃ | |
| 27.6 | CH₃ |
Table 4: Experimental ¹H NMR Spectroscopic Data for Bicyclohexyl.
| Chemical Shift (ppm) | Multiplicity |
| ~1.75 - 1.60 | m |
| ~1.25 - 1.05 | m |
| ~0.95 - 0.75 | m |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption will be the carbonyl (C=O) stretch.
Table 5: Predicted and Analog IR Spectroscopic Data.
| Functional Group | Predicted Wavenumber (cm⁻¹) for Target | Experimental Wavenumber (cm⁻¹) for 4-tert-Butylcyclohexanone |
| C=O Stretch | ~1715 | ~1715 |
| C-H Stretch | ~2850 - 2960 | ~2870 - 2960 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in determining its molecular weight and structure.
Table 6: Predicted and Analog Mass Spectrometry Data.
| Ion | Predicted m/z for Target | Experimental m/z for 4-tert-Butylcyclohexanone | Experimental m/z for Bicyclohexyl |
| [M]⁺ (Molecular Ion) | 236 | 154 | 166 |
| [M-C₄H₉]⁺ (Loss of butyl group) | 179 | - | - |
| [M-C₆H₁₁]⁺ (Loss of cyclohexyl group) | 153 | - | 83 |
| [C₄H₉]⁺ (Butyl cation) | 57 | 57 | - |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of alicyclic ketones like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024 or more
-
Technique: Proton-decoupled
-
Relaxation delay: 2-5 seconds
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for oils): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.
-
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for less volatile solids.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source.
-
Ionization Parameters:
-
Electron energy: 70 eV
-
Source temperature: 200-250 °C
-
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
Technical Guide: Physical Characteristics of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical characteristics of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one. The document summarizes its known chemical properties and offers comprehensive experimental protocols for the determination of its key physical parameters, which are crucial for research, development, and quality control purposes.
Core Chemical and Physical Properties
This compound is a derivative of bicyclohexyl featuring a ketone functional group. While extensive experimental data for this specific molecule is not widely published, its fundamental properties, derived from supplier information and general chemical principles, are presented below. The compound is predicted to be a solid at room temperature with low solubility in water and higher solubility in nonpolar organic solvents, typical for a molecule of its size and polarity.
Table 1: Summary of Physical and Chemical Data for this compound
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 92413-47-3[1][2] |
| Molecular Formula | C₁₆H₂₈O[1][2] |
| Molecular Weight | 236.39 g/mol [1] |
| Physical State | Solid (Predicted) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Standardized Experimental Protocols
The following sections provide detailed methodologies for determining the primary physical characteristics of solid organic compounds like this compound.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Principle: A pure crystalline solid will melt over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities generally causes a depression and broadening of the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Thiele tube)
-
Glass capillary tubes (sealed at one end)[3]
-
Spatula
-
Mortar and pestle
Procedure:
-
A small sample of the compound is first pulverized into a fine powder using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powder, and the tube is then gently tapped on a hard surface to pack the sample into the sealed end to a height of 1-2 mm.[4][5]
-
The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a moderate rate until the temperature is approximately 10°C below the expected melting point.
-
The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[4]
-
The temperature at which the first liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]
-
For accuracy, the determination should be repeated with a fresh sample.
Solubility Profiling
Determining the solubility of a compound in various solvents is critical for developing procedures for purification, extraction, and formulation.
Principle: The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[6] The presence of functional groups that can interact with the solvent (e.g., through hydrogen bonding or acid-base reactions) will significantly influence solubility.
Apparatus:
-
Small test tubes (e.g., 10 x 75 mm)
-
Calibrated droppers or pipettes
-
Spatula
-
Vortex mixer
-
A selection of solvents (e.g., water, hexane, diethyl ether, ethanol, 5% aqueous NaOH, 5% aqueous HCl)
Procedure:
-
Place approximately 25 mg of the solid compound into a small test tube.[7]
-
Add 0.75 mL of the selected solvent to the test tube in portions.[7]
-
After each addition, agitate the mixture vigorously for at least 60 seconds.[6][7]
-
Visually inspect the mixture to determine if the solid has completely dissolved.
-
The compound is classified as "soluble" if no solid particles remain. It is deemed "insoluble" if a significant amount of the solid remains.
-
Observations are systematically recorded for each solvent.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and identifying the functional groups within the molecule.
2.3.1. Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[8][9]
Procedure (Thin Film Method for Solids):
-
Dissolve a small quantity (~50 mg) of the solid sample in a minimal amount of a volatile solvent (e.g., methylene chloride or acetone).[10]
-
Apply a single drop of the resulting solution to the face of a salt plate (e.g., NaCl).
-
Allow the solvent to fully evaporate, which will deposit a thin, solid film of the compound on the plate.[10]
-
Mount the plate in the spectrometer's sample holder and acquire the spectrum.
-
The resulting spectrum is expected to show a characteristic strong absorbance for the ketone carbonyl (C=O) group.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[11][12]
Procedure:
-
For a ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a vial. For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[13]
-
Once fully dissolved, transfer the solution to an NMR tube. If any particulate matter is present, the solution should be filtered through a pipette containing a small cotton or glass wool plug.[13]
-
The NMR tube is placed into the spectrometer, and the spectrum is acquired according to the instrument's standard operating procedures.
2.3.3. Mass Spectrometry (MS)
Principle: Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern can also provide valuable structural information.[2][14]
Procedure (Electron Ionization):
-
A minute amount of the sample is introduced into the mass spectrometer's ion source.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.[2][14]
-
These ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio.[2]
-
A detector records the relative abundance of each ion, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion.
Logical Characterization Workflow
The following diagram outlines a systematic workflow for the comprehensive physical and structural characterization of a solid organic compound like this compound.
Caption: Workflow for the Physical and Structural Characterization of a Solid Organic Compound.
References
- 1. pennwest.edu [pennwest.edu]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. byjus.com [byjus.com]
- 6. chem.ws [chem.ws]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Introduction to bicyclohexyl compounds in materials science
An In-depth Technical Guide to Bicyclohexyl Compounds in Materials Science
Introduction to Bicyclohexyl Compounds
Bicyclohexyl compounds, characterized by two cyclohexane rings linked by a single carbon-carbon bond, are a significant class of molecules in materials science.[1] Their rigid, saturated aliphatic structure imparts unique properties such as high thermal stability, low viscosity, and specific optical characteristics. These attributes make them highly valuable in the formulation of advanced materials, particularly liquid crystals (LCs) for display technologies and specialized polymers.[2][3] The parent compound, bicyclohexyl (C₁₂H₂₂), is a colorless, non-volatile liquid that serves as a fundamental building block in organic synthesis.[1] In recent years, the applications of bicyclohexyl derivatives have expanded, with growing interest in their role as structural motifs in drug discovery and as components in advanced polymer systems.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and applications of bicyclohexyl compounds for researchers, scientists, and professionals in drug development.
Synthesis and Functionalization
The synthesis of functionalized bicyclohexyl compounds is crucial for tailoring their properties for specific applications. Methodologies often focus on creating specific isomers, particularly the trans,trans configuration, which provides a linear and rigid molecular shape essential for forming liquid crystal phases.[2][6]
General Synthetic Strategies:
-
Catalytic Hydrogenation: A common method involves the hydrogenation of biphenyl precursors to saturate the aromatic rings, yielding the bicyclohexyl core. This process requires careful control of catalysts and reaction conditions to achieve the desired stereochemistry.
-
Grignard and Organolithium Reactions: For creating substituted derivatives, organometallic routes are employed. For instance, a cyclohexyl magnesium bromide (a Grignard reagent) can be coupled with a substituted cyclohexanone, followed by dehydration and reduction steps to yield functionalized bicyclohexyls.[6]
-
Friedel-Crafts Acylation: This reaction can be used to introduce acyl groups onto the bicyclohexyl scaffold, providing a handle for further functionalization.
Below is a generalized workflow for the synthesis of functionalized bicyclohexyl compounds for liquid crystal applications.
Caption: Generalized synthesis workflow for functionalized bicyclohexyl compounds.
Applications in Liquid Crystals
Bicyclohexyl-based compounds are key components in modern liquid crystal displays (LCDs), especially in panels requiring fast switching times and high stability, such as TN (Twisted Nematic), IPS (In-Plane Switching), and VA (Vertical Alignment) types.[2] The saturated, rigid core of the bicyclohexyl unit leads to materials with low birefringence (Δn) and often a high negative dielectric anisotropy (Δε), properties that are highly desirable for specific display modes.[7][8]
Physicochemical Properties of Bicyclohexyl Liquid Crystals
The properties of bicyclohexyl LCs can be tuned by varying the alkyl chain lengths and terminal functional groups. A homologous series of trans,trans-4,4'-dialkyl-(1α,1'-bicyclohexyl)-4β-carbonitrile (CCN-mn) compounds demonstrates this relationship.[7]
| Compound | Phase Transitions (°C) | Birefringence (Δn) at T-Tni = -5°C | Dielectric Anisotropy (Δε) at T-Tni = -5°C |
| CCN-35 | Nematic Phase Only | ~0.048 | ~ -5.2 |
| CCN-38 | Nematic Phase | ~0.045 | ~ -5.8 |
| CCN-47 | Nematic Phase | ~0.042 | ~ -6.0 |
| (Data synthesized from graphical representations in reference[7][8]) |
Experimental Protocol: Birefringence Measurement
Birefringence (Δn = nₑ - nₒ), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a critical parameter for LC materials.[9] It can be measured by determining the phase difference (retardation) that occurs when polarized light passes through the anisotropic LC medium.[10]
Methodology:
-
Sample Preparation: The liquid crystal material is introduced into a cell composed of two parallel glass plates with a defined thickness (d). The inner surfaces of the plates are treated with an alignment layer (e.g., rubbed polyimide) to induce a uniform orientation of the LC molecules.
-
Optical Setup: The LC cell is placed between two crossed polarizers. A monochromatic light source, such as a He-Ne laser (λ = 632.8 nm), is directed through the setup.[10][11]
-
Voltage Application: An AC voltage is applied across the LC cell. As the voltage increases, the LC molecules reorient themselves parallel to the electric field, which changes the effective refractive index experienced by the light.
-
Data Acquisition: A photodetector measures the intensity of the light transmitted through the analyzer as a function of the applied voltage.
-
Calculation: The phase retardation (δ) is related to the transmitted intensity. Birefringence (Δn) can then be calculated using the formula: δ = 2πdΔn/λ. By measuring the retardation at different voltages, the voltage-dependent birefringence can be determined.[10]
Caption: Experimental workflow for measuring liquid crystal birefringence.
Applications in Polymer Science
Incorporating bicyclohexyl units into polymer backbones creates materials with enhanced thermal stability, high glass transition temperatures (Tg), and improved mechanical properties. These characteristics make them suitable for applications requiring robust performance under demanding conditions.
Case Study: Poly(bicyclohexyldimethylene terephthalate)
A study on polyesters synthesized from dimethyl terephthalate and two regioisomers of bicyclohexyldimethanol (4,4'-BCD and 3,4'-BCD) revealed that the isomer ratio significantly dictates the polymer's morphology and properties.[12]
| 4,4'-BCD Content (%) | Morphology | Melting Temp (Tm, °C) | Glass Transition (Tg, °C) | Young's Modulus (GPa) | Elongation at Break (%) |
| 100 | Semi-crystalline | 216 | 114 | 1.4 | < 5 |
| 80 | Semi-crystalline | 142 | 108 | 1.5 | - |
| 50 | Amorphous | - | 110 | 1.6 | 34 |
| 0 | Amorphous | - | 112 | 1.8 | < 5 |
| (Data sourced from reference[12]) |
The results show that a higher content of the symmetric 4,4'-BCD isomer leads to semi-crystalline materials, while incorporating the less symmetric 3,4'-BCD isomer promotes an amorphous morphology.[12] Interestingly, a 50/50 blend of the isomers resulted in the highest elasticity.[12]
Caption: Relationship between BCD isomer ratio and polymer properties.
Experimental Protocol: Two-Step Polyimide Synthesis
Alicyclic polyimides can be synthesized from bicyclic dianhydrides and various diamines to create high-performance polymers.[13]
Methodology:
-
Poly(amic acid) Formation: A bicyclic dianhydride (e.g., BTD) and a diamine are dissolved in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen). The mixture is stirred at room temperature for several hours (e.g., 24h) to form the poly(amic acid) precursor.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution. The mixture is heated (e.g., to 120°C) for a period (e.g., 4h) to induce cyclization, forming the polyimide.
-
Polymer Isolation: The resulting polymer solution is poured into a non-solvent like ethanol to precipitate the polyimide.
-
Purification: The precipitated polymer is filtered, washed repeatedly with ethanol, and dried in a vacuum oven at an elevated temperature (e.g., 200°C) to remove residual solvent.[13]
Role in Drug Development
While not directly bioactive in most cases, the bicyclohexyl moiety serves as a valuable structural scaffold in medicinal chemistry and drug synthesis.[4][14] Its rigid, three-dimensional, and lipophilic nature can be exploited to:
-
Constrain Conformation: Lock flexible molecules into a specific bioactive conformation to enhance binding affinity to a target receptor.
-
Improve Pharmacokinetic Properties: Increase the lipophilicity of a drug candidate, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Serve as a Building Block: Act as a robust, non-aromatic core for the synthesis of complex molecules.
Bicyclohexyl compounds are used as reactants or intermediates in the synthesis of various molecules, including those with potential therapeutic applications.[15]
Caption: Role of bicyclohexyl scaffolds in a drug discovery workflow.
Characterization of Bicyclohexyl Compounds
A variety of analytical techniques are used to identify, quantify, and characterize bicyclohexyl compounds and the materials derived from them.
| Technique | Purpose | Information Obtained |
| Gas Chromatography (GC) | Purity analysis, identification, and quantification of bicyclohexyl and its isomers. | Retention time, peak area (concentration), detection of impurities.[16] |
| Mass Spectrometry (MS) | Structural confirmation, typically coupled with GC. | Molecular weight and fragmentation patterns (e.g., m/z 166 for molecular ion, m/z 83 for cyclohexyl fragment).[16] |
| NMR Spectroscopy | Structural elucidation of derivatives and confirmation of polymer incorporation. | Chemical shifts and coupling constants confirming molecular structure and stereochemistry.[12] |
| Differential Scanning Calorimetry (DSC) | Thermal property analysis of polymers and liquid crystals. | Glass transition (Tg), melting point (Tm), and crystallization temperatures.[12] |
| Polarized Light Microscopy | Characterization of liquid crystal phases and textures. | Identification of different mesophases (e.g., nematic, smectic) and their transition temperatures.[9] |
| Dynamic Mechanical Analysis (DMA) | Thermomechanical analysis of polymers. | Storage modulus, loss modulus, and tan delta as a function of temperature.[12] |
Experimental Protocol: Purity Analysis by Gas Chromatography
Methodology:
-
Sample Preparation: A dilute solution of the bicyclohexyl-containing sample is prepared in a suitable volatile organic solvent (e.g., hexane).
-
Instrumentation: A gas chromatograph equipped with a non-polar stationary phase column (e.g., dimethylpolysiloxane) and a Flame Ionization Detector (FID) is used.[16]
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the heated inlet of the GC, where it is vaporized.
-
Separation: An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto the column. Compounds are separated based on their boiling points and interaction with the stationary phase. Bicyclohexyl typically has retention indices between 1200-1300 on non-polar columns.[16]
-
Detection: As components elute from the column, they are detected by the FID. The detector generates a signal proportional to the amount of analyte.
-
Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The area of each peak is used to determine the relative concentration and calculate the purity of the bicyclohexyl compound.[16]
References
- 1. Bicyclohexyl - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Bicyclohexyl | AI3-01174 | TargetMol [targetmol.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. surajitdhara.in [surajitdhara.in]
- 9. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Synthesis of poly(bicyclohexyldimethylene terephthalate): effect of regioisomer ratios on physical properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. biocat.com [biocat.com]
- 15. Bicyclohexyl - TargetMol Chemicals Inc [bioscience.co.uk]
- 16. webqc.org [webqc.org]
The Genesis of Bicyclohexyl Ketones: A Technical Guide to Their Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of bicyclohexyl ketones, a class of compounds with significant applications in organic synthesis, fragrance development, and as specialty chemical intermediates. This document details the historical context of their discovery, key synthetic methodologies with experimental protocols, and a summary of their physicochemical and spectroscopic properties.
Historical Perspective: The Dawn of Alicyclic Chemistry
The story of bicyclohexyl ketones is intrinsically linked to the pioneering work of Nobel laureate Otto Wallach in the late 19th and early 20th centuries. His extensive research into terpenes and essential oils laid the foundation for our understanding of cyclic organic molecules. While a singular "discovery" paper for each bicyclohexyl ketone isomer is not readily apparent in the historical literature, Wallach's development of synthetic methods for cyclic ketones from alicyclic alcohols and his studies on the reactions of cyclohexanones were pivotal. His work, extensively published in journals like Justus Liebigs Annalen der Chemie and Berichte der deutschen chemischen Gesellschaft, provided the fundamental chemical transformations that enabled the synthesis and characterization of these bicyclic structures. The early exploration of these compounds was driven by academic curiosity in the reactivity and properties of these novel ring systems.
Dicyclohexyl Ketone: The Symmetrical Archetype
Dicyclohexyl ketone, also known as dicyclohexylmethanone, is the most well-documented member of this class. Its symmetrical structure, consisting of two cyclohexyl rings attached to a carbonyl group, has made it a subject of interest for various synthetic and industrial applications.
Synthesis of Dicyclohexyl Ketone
Several synthetic routes to dicyclohexyl ketone have been developed, with the most prominent being the catalytic ketonization of hexahydrobenzoic acid and organometallic approaches.
This industrial-scale method involves the high-temperature decarboxylative coupling of two molecules of hexahydrobenzoic acid in the presence of a metal oxide catalyst, typically manganous oxide. The reaction is believed to proceed through a β-ketoacid intermediate.
Experimental Protocol: Catalytic Ketonization of Hexahydrobenzoic Acid
-
Materials: Hexahydrobenzoic acid, Manganous oxide (catalyst), reactor equipped with a stirrer, thermometer, and distillation setup.
-
Procedure:
-
The catalyst is prepared by dissolving manganous oxide in molten hexahydrobenzoic acid.
-
The catalyst mixture is heated to a temperature between 330 °C and 450 °C.
-
Additional molten hexahydrobenzoic acid is continuously fed into the hot catalyst mixture.
-
The dicyclohexyl ketone formed during the reaction is continuously removed by distillation along with water.
-
The crude product is purified by washing with a sodium carbonate solution to remove any unreacted acid, followed by fractional distillation under reduced pressure.[1]
-
A classic organometallic approach involves the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) with a cyclohexanecarbonyl derivative, such as the acid chloride or another ester.
Experimental Protocol: Grignard Synthesis of Dicyclohexyl Ketone
-
Materials: Cyclohexyl bromide, Magnesium turnings, Anhydrous diethyl ether, Cyclohexanecarbonyl chloride, Dilute HCl.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare the Grignard reagent by adding a solution of cyclohexyl bromide in anhydrous diethyl ether to magnesium turnings.
-
Once the Grignard reagent formation is complete, cool the flask in an ice bath.
-
Add a solution of cyclohexanecarbonyl chloride in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude dicyclohexyl ketone is purified by vacuum distillation.
-
Physical and Spectroscopic Data for Dicyclohexyl Ketone
| Property | Value |
| Molecular Formula | C₁₃H₂₂O |
| Molecular Weight | 194.31 g/mol |
| CAS Number | 119-60-8 |
| Appearance | Colorless to light yellow oily liquid |
| Boiling Point | 266.4 °C at 760 mmHg |
| Melting Point | 57 °C |
| Density | 0.97 g/cm³ |
| Refractive Index (n²⁰/D) | 1.49 |
| Spectroscopic Data | Key Features |
| ¹H NMR (CDCl₃) | Complex multiplets for the cyclohexyl protons, typically in the range of δ 1.0-2.5 ppm. |
| ¹³C NMR (CDCl₃) | Carbonyl carbon signal appears downfield (>200 ppm). Multiple signals for the cyclohexyl carbons are observed. |
| IR (neat) | Strong C=O stretching absorption around 1710 cm⁻¹. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 194. Fragmentation patterns consistent with the loss of cyclohexyl and other alkyl fragments. |
2-Cyclohexylcyclohexanone: The α-Substituted Isomer
2-Cyclohexylcyclohexanone is an important intermediate in organic synthesis and finds use in the fragrance industry.[2] Its synthesis often involves the self-condensation of cyclohexanone or the hydrogenation of its unsaturated precursor.
Synthesis of 2-Cyclohexylcyclohexanone
A common method for the preparation of 2-cyclohexylcyclohexanone is the hydrogenation of 2-(1-cyclohexenyl)cyclohexanone, which is obtained from the self-condensation of cyclohexanone.
Experimental Protocol: Synthesis of 2-Cyclohexylcyclohexanone via Hydrogenation
-
Materials: 2-(1-Cyclohexenyl)cyclohexanone, Palladium on carbon (Pd/C) catalyst (5-10%), Ethanol or other suitable solvent, Hydrogen gas source.
-
Procedure:
-
In a hydrogenation vessel, dissolve 2-(1-cyclohexenyl)cyclohexanone in ethanol.
-
Add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by techniques like GC-MS.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude 2-cyclohexylcyclohexanone, which can be purified by vacuum distillation.[3]
-
References
Methodological & Application
Synthesis Protocol for trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one via Grignard Reaction
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one, a valuable intermediate in medicinal chemistry and materials science. The described methodology utilizes a Grignard reaction, a robust and versatile tool for carbon-carbon bond formation. The protocol outlines the preparation of a cyclohexyl Grignard reagent followed by its reaction with butyronitrile and subsequent hydrolysis to yield the target ketone. This document is intended to serve as a practical guide for researchers in organic synthesis.
Introduction
The synthesis of substituted bicyclohexyl compounds is of significant interest due to their presence in various biologically active molecules and liquid crystals. The this compound scaffold, in particular, offers a rigid and lipophilic core that can be further functionalized. The Grignard reaction is a powerful method for the formation of carbon-carbon bonds, involving the nucleophilic addition of an organomagnesium halide to an electrophilic carbon.[1][2][3] In this protocol, a trans-4-bromobicyclohexane is used to generate a Grignard reagent, which then reacts with butyronitrile. The resulting imine intermediate is subsequently hydrolyzed to afford the desired ketone.
Experimental Workflow
References
Application Notes: Synthesis of 1-(4-butyl-1,1'-bicyclohexyl)-cyclohexan-1-ol via Grignard Reaction
Introduction
The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds in organic synthesis.[1] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group, such as that in a ketone.[1][2] This reaction is a powerful tool for the synthesis of secondary and tertiary alcohols.[3][4] The reaction of a Grignard reagent with a ketone, followed by an acidic workup, yields a tertiary alcohol where the alkyl or aryl group from the Grignard reagent has been added to the carbonyl carbon.[3][5]
This protocol details the synthesis of 1-(4-butyl-1,1'-bicyclohexyl)-cyclohexan-1-ol, a sterically hindered tertiary alcohol. Such compounds are of significant interest in medicinal chemistry and drug development. The incorporation of a tertiary alcohol motif can improve a molecule's metabolic profile as it is not susceptible to oxidation, and the steric bulk can shield the hydroxyl group from other metabolic pathways like glucuronidation.[6][7][8] This often leads to more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties in drug candidates.[8] The bulky bicyclohexyl substituent further enhances this steric shielding and introduces significant lipophilicity, which can be tailored for specific biological targets.
Chemical Reaction Scheme
The overall reaction proceeds in two main stages: the in situ formation of the Grignard reagent (4-butyl-1,1'-bicyclohexyl magnesium bromide) from the corresponding alkyl bromide, followed by the nucleophilic addition to cyclohexanone and subsequent acidic workup to yield the final tertiary alcohol product.[1]
Caption: Reaction scheme for the synthesis of a tertiary alcohol.
Experimental Protocol
This protocol is divided into three main parts: preparation of the Grignard reagent, reaction with cyclohexanone, and workup/purification.
Materials and Reagents
-
1-bromo-4-butyl-1,1'-bicyclohexyl
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (or THF)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate (for chromatography)
-
Silica gel
Equipment
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser and dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions
-
Grignard reagents are highly reactive with water and protic solvents; all glassware must be scrupulously dried, and anhydrous solvents must be used.[9] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Diethyl ether is extremely flammable and has a low boiling point.[9] Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
The reaction can be exothermic. Use an ice bath to control the temperature, especially during the addition of reagents and the quenching step.[11]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Preparation of the Grignard Reagent
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of dry nitrogen.[12]
-
Place magnesium turnings (1.2 equivalents) into the flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface.[13][14]
-
In the dropping funnel, prepare a solution of 1-bromo-4-butyl-1,1'-bicyclohexyl (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle bubbling or refluxing of the ether.[12] If the reaction does not start, gentle warming with a heat gun or crushing the magnesium turnings with a dry glass rod may be necessary.[15][16]
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[12]
Protocol 2: Reaction with Cyclohexanone
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.[17]
-
Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.[17]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[13]
Protocol 3: Workup and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[12][17] This is an exothermic process.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (e.g., 3 x 30 mL).[17]
-
Combine all organic layers. Wash the combined extracts with brine, then dry over anhydrous magnesium sulfate.[17]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to isolate the pure 1-(4-butyl-1,1'-bicyclohexyl)-cyclohexan-1-ol.
Data Presentation
The following table provides representative quantitative data for the synthesis. Molar equivalents are based on the starting alkyl bromide.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 1-bromo-4-butyl-1,1'-bicyclohexyl | 1.0 | eq | Limiting Reagent |
| Magnesium Turnings | 1.2 | eq | In excess to ensure full conversion |
| Cyclohexanone | 1.0 | eq | |
| Reaction Conditions | |||
| Solvent | Anhydrous Diethyl Ether | - | THF can also be used |
| Grignard Formation Temp. | Reflux (~34 °C) | °C | |
| Ketone Addition Temp. | 0 - 10 | °C | Temperature control is crucial |
| Reaction Time | 2 - 3 | hours | Post-addition stirring time |
| Results | |||
| Theoretical Yield | (Calculated based on starting bromide) | g | |
| Actual Yield (Post-Purification) | 75 - 85 | % | Representative yield for a sterically hindered system |
| Physical Appearance | White to off-white solid | - |
Experimental Workflow
The logical flow of the entire experimental process, from initial setup to final product characterization, is outlined below.
Caption: Workflow diagram for the Grignard synthesis protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 4. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. rroij.com [rroij.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 14. cerritos.edu [cerritos.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. benchchem.com [benchchem.com]
Application Note and Protocol for the Purification of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one using normal phase column chromatography. This method is designed to separate the target compound from impurities that may be present after a chemical synthesis, such as starting materials, by-products, or isomers.
Introduction
This compound is a bicyclohexyl derivative. Due to its significant nonpolar character stemming from the butyl and bicyclohexyl groups, normal phase adsorption chromatography is a highly effective method for its purification.[1][2] This technique separates compounds based on their differential adsorption to a polar stationary phase and solubility in a nonpolar mobile phase.[2] Polar impurities will be strongly retained by the stationary phase, while the less polar target compound will elute more quickly.
Experimental Overview
The general workflow for the purification involves the following steps: selection of appropriate chromatographic conditions (stationary and mobile phases) often guided by thin-layer chromatography (TLC), preparation of the column, loading of the crude sample, elution of the compound, and fraction collection and analysis.
Diagram of the Purification Workflow
Caption: Workflow for the column chromatography purification of this compound.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (standard grade, 60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Sand (acid-washed)
-
Glass chromatography column
-
Collection tubes/flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Rotary evaporator
Experimental Protocol
1. Determination of Eluent System by TLC:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 100% hexane, 99:1 hexane:ethyl acetate, 95:5 hexane:ethyl acetate).
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound, with good separation from impurities.[2]
2. Column Packing:
-
Secure the chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).[3]
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.
-
Add a protective layer of sand on top of the packed silica gel.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane.
-
Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Carefully add the sample to the top layer of sand in the column.
4. Elution and Fraction Collection:
-
Begin elution with the least polar solvent system determined by TLC (e.g., 100% hexane).
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the target compound (e.g., increasing the percentage of ethyl acetate).
-
Monitor the elution of compounds by spotting collected fractions on TLC plates and visualizing under UV light or with an appropriate stain.
5. Product Isolation:
-
Combine the fractions that contain the pure target compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes hypothetical data from a typical purification run.
| Parameter | Value |
| Chromatography Type | Normal Phase Adsorption |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |
| Initial Eluent | 100% Hexane |
| Final Eluent | 95:5 Hexane:Ethyl Acetate |
| Crude Sample Mass | 5.0 g |
| Purified Product Mass | 4.2 g |
| Yield | 84% |
| Purity (by GC-MS) | >98% |
| TLC Rf (98:2 Hex:EtOAc) | 0.35 |
Concluding Remarks
This protocol provides a robust framework for the purification of this compound. The nonpolar nature of the target molecule makes it well-suited for separation from more polar impurities using normal phase column chromatography.[1][2] Optimization of the mobile phase composition based on preliminary TLC analysis is crucial for achieving high purity and yield. The principles outlined here are also applicable to the purification of other nonpolar ketones and similar bicyclohexyl derivatives.[4]
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the structural elucidation of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the necessary experimental protocols and presents expected data for the characterization of this compound.
Introduction
This compound is a bicyclic ketone derivative. The structural confirmation and purity assessment of such compounds are critical in various fields, including medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This document provides a standard operating procedure for the acquisition and analysis of ¹H and ¹³C NMR spectra of the title compound.
Expected NMR Spectral Data
The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound, dissolved in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Due to the complexity of the aliphatic region, some signals are expected to appear as overlapping multiplets.
Table 1: Expected ¹H NMR Data
| Protons | Chemical Shift (δ) [ppm] | Multiplicity |
| H-2, H-6 (axial) | 2.20 - 2.40 | m |
| H-2, H-6 (equatorial) | 2.00 - 2.20 | m |
| H-3, H-5 (axial) | 1.80 - 2.00 | m |
| H-3, H-5 (equatorial) | 1.30 - 1.50 | m |
| H-1' | 1.60 - 1.80 | m |
| H-2', H-6' | 1.70 - 1.90 | m |
| H-3', H-5' | 1.10 - 1.30 | m |
| H-4' | 1.00 - 1.20 | m |
| Butyl-CH₂ | 1.25 - 1.40 | m |
| Butyl-CH₂ | 1.15 - 1.30 | m |
| Butyl-CH₂ | 1.05 - 1.25 | m |
| Butyl-CH₃ | 0.85 - 0.95 | t |
Table 2: Expected ¹³C NMR Data
| Carbon | Chemical Shift (δ) [ppm] |
| C=O (C-4) | ~212 |
| C-1 | ~50 |
| C-2, C-6 | ~42 |
| C-3, C-5 | ~29 |
| C-1' | ~44 |
| C-2', C-6' | ~35 |
| C-3', C-5' | ~30 |
| C-4' | ~37 |
| Butyl-CH₂ | ~37 |
| Butyl-CH₂ | ~29 |
| Butyl-CH₂ | ~23 |
| Butyl-CH₃ | ~14 |
Experimental Protocol
This section details the procedure for preparing a sample of this compound for NMR analysis and the parameters for data acquisition.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of purified this compound.
-
Dissolution: Transfer the solid into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogeneous solution.[1]
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.[1]
NMR Instrument Setup and Data Acquisition
A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.[1]
-
Instrumentation: Insert the sample into the spectrometer.
-
Tuning and Shimming: The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the CDCl₃.[1]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[1]
-
Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.[1]
-
Acquisition Time: 2-4 seconds.[1]
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer relaxation delay is necessary.[1]
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.[1]
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments).[1]
-
Spectral Width: Approximately 220-250 ppm, centered around 100-110 ppm.[1]
-
Acquisition Time: 1-2 seconds.[1]
-
Relaxation Delay (d1): 2-5 seconds.[1]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[1]
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.[1]
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.[1]
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H spectra and 77.16 ppm for ¹³C spectra.[1]
-
Integration: For ¹H spectra, integrate the area under each peak to determine the relative ratio of protons.[1]
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Workflow for NMR analysis of this compound.
References
Application Notes and Protocols for the NMR Analysis of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one. Due to the unavailability of experimentally acquired spectra in public databases, this application note presents predicted ¹H and ¹³C NMR data to serve as a reference for researchers working with this compound or similar chemical structures. The provided protocols for sample preparation and instrument parameters are based on standard practices for small molecule analysis and can be adapted for various NMR spectrometers.
Introduction
This compound is a bicyclohexyl derivative with potential applications in materials science and as a building block in organic synthesis. The structural elucidation and purity assessment of this compound are critical for its intended applications. NMR spectroscopy is an essential analytical technique for the unambiguous determination of its chemical structure. This note details the expected ¹H and ¹³C NMR spectral features and provides a standardized protocol for data acquisition.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift increments for substituted cyclohexanes and ketones, and analysis of structurally related compounds. The numbering scheme for the molecule is provided in the molecular structure diagram below.
Molecular Structure and Numbering
Caption: Molecular structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Chemical Shifts
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2, H6 (axial) | 2.20 - 2.40 | m | - | 4H |
| H2, H6 (equatorial) | 2.00 - 2.15 | m | - | |
| H3, H5 (axial) | 1.30 - 1.45 | m | - | 4H |
| H3, H5 (equatorial) | 1.80 - 1.95 | m | - | |
| H1, H1' | 1.05 - 1.20 | m | - | 2H |
| H2', H6', H3', H5' (axial) | 0.95 - 1.10 | m | - | 8H |
| H2', H6', H3', H5' (equatorial) | 1.65 - 1.80 | m | - | |
| H4' | 1.15 - 1.30 | m | - | 1H |
| Hα (CH₂) | 1.25 - 1.40 | m | - | 2H |
| Hβ (CH₂) | 1.15 - 1.30 | m | - | 2H |
| Hγ (CH₂) | 1.25 - 1.40 | m | - | 2H |
| Hδ (CH₃) | 0.85 - 0.95 | t | ~ 7.0 | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Position | Predicted Chemical Shift (δ, ppm) |
| C4 (C=O) | 211.5 |
| C2, C6 | 41.5 |
| C3, C5 | 28.0 |
| C1 | 45.0 |
| C1' | 44.5 |
| C2', C6' | 33.0 |
| C3', C5' | 29.5 |
| C4' | 37.0 |
| Cα | 36.5 |
| Cβ | 29.0 |
| Cγ | 23.0 |
| Cδ | 14.0 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as acetone-d₆ or benzene-d₆ may be used if solubility is an issue.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer and can be adapted for other instruments.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30 (or equivalent standard 1D proton experiment)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (or equivalent proton-decoupled 1D carbon experiment)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Referencing: The solvent peak of CDCl₃ at 77.16 ppm.
Data Processing and Analysis Workflow
The following diagram illustrates the general workflow for NMR data analysis.
Caption: General workflow for NMR data acquisition, processing, and analysis.
Discussion of Predicted Spectra
¹H NMR: The proton spectrum is expected to be complex in the aliphatic region (0.8-2.5 ppm) due to the extensive overlap of signals from the two cyclohexyl rings and the butyl chain. The most downfield signals are anticipated to be from the protons on the carbons alpha to the carbonyl group (C2 and C6). The methyl group of the butyl chain (Hδ) is expected to be the most upfield signal and should appear as a triplet. Decoupling experiments or 2D NMR techniques such as COSY and HSQC would be beneficial for definitive assignments.
¹³C NMR: The carbon spectrum is predicted to show 12 distinct signals, consistent with the molecular symmetry. The carbonyl carbon (C4) will be the most downfield signal, appearing around 211.5 ppm. The remaining signals will be in the aliphatic region (14-45 ppm). The methyl carbon of the butyl group (Cδ) is expected to be the most upfield signal. DEPT-135 and DEPT-90 experiments can be used to distinguish between CH₃, CH₂, and CH carbons.
Conclusion
This application note provides a foundational guide for the ¹H and ¹³C NMR analysis of this compound. While the presented spectral data is predictive, it offers valuable insight into the expected chemical shifts and multiplicities. The detailed experimental protocols will enable researchers to acquire high-quality NMR data for this compound. For unambiguous structural confirmation, it is recommended to employ 2D NMR techniques in conjunction with the 1D experiments outlined here.
Application Note: Elucidating the Structure of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one through Mass Spectrometry Fragmentation Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one. Understanding the characteristic fragmentation pathways of this molecule is crucial for its unambiguous identification in complex matrices and for structural elucidation in various research and development settings. This application note outlines the predicted major fragment ions, proposes fragmentation mechanisms, and provides a standardized protocol for acquiring its mass spectrum.
Introduction
This compound is a bicyclic ketone with a molecular formula of C₁₆H₂₈O and a molecular weight of 236.39 g/mol . Mass spectrometry is a powerful analytical technique for the structural characterization of organic molecules. Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a unique fingerprint for a given compound.[1] This note describes the expected fragmentation pattern of the title compound based on established principles of mass spectrometry for ketones and cyclic systems.[2][3][4]
Predicted Mass Spectrometry Fragmentation Pattern
Upon electron ionization, this compound is expected to form a molecular ion (M⁺•) at m/z 236. The subsequent fragmentation is predicted to be dominated by cleavages alpha to the carbonyl group, cleavage of the bond connecting the two cyclohexyl rings, and fragmentation of the butyl substituent and the cyclohexanone ring.
The major fragmentation pathways are proposed as follows:
-
Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.[2][3] This can lead to the loss of a C₅H₉ radical or the butylcyclohexyl radical.
-
Inter-ring Cleavage: The bond between the two cyclohexyl rings can break, leading to fragments corresponding to each ring system.
-
Butyl Chain Fragmentation: The butyl group can undergo fragmentation, primarily through the loss of alkyl radicals.
-
Cyclohexanone Ring Fragmentation: Cyclic ketones are known to undergo characteristic ring-opening and subsequent fragmentation, often leading to a stable fragment at m/z 55.[2][3]
A summary of the predicted major fragment ions is presented in Table 1.
Data Presentation
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion Structure | Proposed Neutral Loss | Relative Abundance (Predicted) |
| 236 | [C₁₆H₂₈O]⁺• (Molecular Ion) | - | Low |
| 179 | [M - C₄H₉]⁺ | Butyl radical | Medium |
| 153 | [C₁₀H₁₇O]⁺ | Butylcyclohexyl radical | Medium |
| 139 | [C₁₀H₁₉]⁺ | C₆H₉O• | High |
| 97 | [C₆H₉O]⁺ | C₁₀H₁₉• | High |
| 83 | [C₆H₁₁]⁺ | C₁₀H₁₇O• | Medium |
| 57 | [C₄H₉]⁺ | C₁₂H₁₉O• | High |
| 55 | [C₃H₃O]⁺ | Complex rearrangement | High (Potential Base Peak) |
Proposed Fragmentation Pathway
The predicted fragmentation pathway of this compound is visualized in the following diagram.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: Mass Spectrometry Analysis
This section details a standard operating procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or hexane).
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, dilute the stock solution to a final concentration of approximately 100 µg/mL.
Instrumentation
A standard benchtop GC-MS system equipped with an EI source and a quadrupole mass analyzer is suitable for this analysis.
GC-MS Parameters
Table 2: Recommended GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial Temp: 80 °C, hold for 2 min |
| Ramp: 15 °C/min to 280 °C | |
| Final Hold: 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
| Solvent Delay | 3 min |
Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the data using the parameters outlined in Table 2.
-
Process the resulting chromatogram and mass spectrum using the instrument's data analysis software.
-
Identify the peak corresponding to this compound and examine its mass spectrum.
-
Compare the obtained spectrum with the predicted fragmentation pattern for confirmation.
Experimental Workflow
The general workflow for the mass spectrometric analysis is depicted below.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The theoretical fragmentation pattern of this compound presented in this application note serves as a valuable reference for its identification and structural confirmation by mass spectrometry. The proposed major fragment ions at m/z 179, 153, 139, 97, 83, 57, and 55 are expected to be characteristic features in its EI mass spectrum. The provided experimental protocol offers a standardized method for obtaining high-quality mass spectral data for this and structurally related compounds, aiding researchers in their analytical endeavors.
References
Application of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one in Nematic Liquid Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one in the formulation of nematic liquid crystals. This compound, a member of the bicyclohexyl ketone family, serves as a valuable component in liquid crystal mixtures due to its influence on key electro-optical and physical properties.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 92413-47-3 | [1][2] |
| Molecular Formula | C₁₆H₂₈O | [1][2] |
| Molecular Weight | 236.39 g/mol | [1] |
| Melting Point | 42.0 to 46.0 °C | [1][3] |
| Boiling Point | 327.8 °C at 760 mmHg | [1][2] |
| Appearance | White to Almost white powder to crystal | [4] |
Application in Nematic Liquid Crystals
This compound is primarily used as a dopant or a component in nematic liquid crystal mixtures to modify their physical properties. Its rigid bicyclohexyl core and the terminal butyl group and ketone functional group contribute to the overall molecular ordering and intermolecular interactions within the liquid crystal host. The primary applications and their underlying principles are outlined below.
Modification of Electro-Optical Properties
The addition of this compound to a nematic host can influence the dielectric anisotropy (Δε) and birefringence (Δn) of the mixture. The polar ketone group can affect the overall dipole moment of the molecules in the mixture, thereby altering the dielectric response to an applied electric field. The bicyclohexane core, being less conjugated than aromatic rings, typically contributes to a lower birefringence.[5]
Logical Relationship for Property Modification
Caption: Doping a nematic host with the title compound modifies its physical properties.
Experimental Protocols
The following are detailed protocols for the synthesis of the title compound and the characterization of liquid crystal mixtures containing it.
Synthesis of this compound
A potential synthetic route involves the Friedel-Crafts acylation of 4-butyl-1,1'-bicyclohexane. However, a more common and controlled approach starts from 4-butylcyclohexanone. A detailed, multi-step synthesis is outlined below, based on analogous reactions for similar bicyclohexyl compounds.
Experimental Workflow for Synthesis
Caption: A multi-step workflow for the synthesis of the target compound.
Protocol:
-
Preparation of 4-cyclohexylmagnesium bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of 4-bromocyclohexanone in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. The reaction is initiated with a small crystal of iodine if necessary. The mixture is refluxed until the magnesium is consumed.
-
Coupling with 4-butylcyclohexanone: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 4-butylcyclohexanone in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature overnight.
-
Work-up and Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Oxidation: The resulting alcohol is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent to yield the ketone.
-
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound.
Preparation of Nematic Liquid Crystal Mixtures
Protocol:
-
Calculate the required weight percentages of the nematic host (e.g., 5CB) and this compound.
-
Accurately weigh the components into a clean glass vial.
-
Heat the vial in a temperature-controlled oven or on a hot plate to a temperature above the clearing point of the mixture, ensuring all components melt and form a homogeneous isotropic liquid.
-
To ensure thorough mixing, the vial can be gently agitated or sonicated for a short period.
-
Cool the mixture slowly to room temperature to allow for the formation of the nematic phase.
Characterization of Liquid Crystal Mixtures
Workflow for Characterization
Caption: Experimental workflow for characterizing the physical properties of the LC mixture.
Protocol for Measuring Dielectric Anisotropy (Δε): [6]
-
Cell Preparation: Use a liquid crystal cell with transparent indium tin oxide (ITO) electrodes. The inner surfaces of the glass substrates should be coated with an alignment layer (e.g., polyimide) and rubbed to induce a specific molecular alignment (planar or homeotropic). The cell thickness should be accurately known (typically 5-20 µm).
-
Filling the Cell: Fill the cell with the liquid crystal mixture in its isotropic phase via capillary action.
-
Measurement:
-
To measure the perpendicular component of the dielectric permittivity (ε⊥), use a cell with planar alignment and apply the AC electric field perpendicular to the director.
-
To measure the parallel component (ε∥), use a cell with homeotropic alignment or a planar-aligned cell and apply a sufficiently high voltage to reorient the director parallel to the field.
-
-
Calculation: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥. Measurements are typically performed using an LCR meter at a standard frequency (e.g., 1 kHz).
Protocol for Measuring Birefringence (Δn):
-
Sample Preparation: Place a small drop of the liquid crystal mixture between a microscope slide and a coverslip.
-
Instrumentation: Use a polarized optical microscope equipped with a rotating stage and a Berek or tilting compensator. Alternatively, an Abbe refractometer with a polarizing eyepiece can be used.
-
Measurement:
-
Using the microscope, the optical path difference (retardation) is measured. The birefringence is then calculated using the formula Δn = Γ / d, where Γ is the retardation and d is the sample thickness.
-
With an Abbe refractometer, the extraordinary (nₑ) and ordinary (nₒ) refractive indices are measured directly by rotating the polarizer. The birefringence is then Δn = nₑ - nₒ.
-
Protocol for Determining the Clearing Point (T_c):
-
Instrumentation: A differential scanning calorimeter (DSC) or a polarized optical microscope with a hot stage can be used.[7]
-
DSC Method:
-
Accurately weigh a small amount of the liquid crystal mixture (5-10 mg) into a DSC pan and seal it.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min).
-
The clearing point is identified as the peak temperature of the endothermic transition from the nematic to the isotropic phase on the DSC thermogram.[7]
-
-
POM Method:
-
Place a small amount of the mixture on a microscope slide on the hot stage.
-
Heat the sample slowly while observing it through crossed polarizers.
-
The clearing point is the temperature at which the birefringent nematic texture disappears, and the view becomes completely dark (isotropic).
-
Protocol for Measuring Rotational Viscosity (γ₁): [8][9][10][11][12]
Rotational viscosity is a measure of the internal friction experienced by the liquid crystal director as it rotates. It can be determined by various methods, including:
-
Electro-optical Methods: This involves measuring the transient response of a liquid crystal cell to an applied electric field. The decay time of the optical response after the field is switched off is related to the rotational viscosity.
-
Rotating Magnetic Field Method: A liquid crystal sample is placed in a rotating magnetic field. The torque exerted on the director is measured, from which the rotational viscosity can be calculated.
-
Capillary Flow Method: The flow of the liquid crystal through a capillary is measured under different director orientations relative to the flow direction.
Expected Results and Data Presentation
The incorporation of this compound is expected to have a noticeable impact on the properties of the nematic host. Bicyclohexane derivatives are known to exhibit low birefringence and can influence the dielectric anisotropy depending on the polarity and position of the functional groups.[5] The following table provides a template for summarizing the quantitative data obtained from the characterization experiments.
Table 1: Properties of Nematic Mixtures Containing this compound
| Concentration of Dopant (wt%) | Clearing Point (T_c) (°C) | Dielectric Anisotropy (Δε at 1 kHz, 25°C) | Birefringence (Δn at 589 nm, 25°C) | Rotational Viscosity (γ₁) (mPa·s at 25°C) |
| 0 (Pure Host) | ||||
| 1 | ||||
| 5 | ||||
| 10 |
Note: The actual values will depend on the specific nematic host used. It is recommended to use a well-characterized nematic liquid crystal like 5CB as the host for initial studies to provide a reliable baseline.
References
- 1. researchgate.net [researchgate.net]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Elasticity, viscosity, and orientational fluctuations of a lyotropic chromonic nematic liquid crystal disodium cromoglycate - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. surajitdhara.in [surajitdhara.in]
- 6. 1,1'-Bicyclohexyl (CAS 92-51-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Viscosity of Nematic Liquid Crystals [vivabooksindia.com]
- 10. dspace.rri.res.in [dspace.rri.res.in]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one in High-Performance Liquid Crystal Displays
For Researchers, Scientists, and Professionals in Material Science and Display Technology
These application notes provide a comprehensive overview of the synthesis, properties, and characterization of liquid crystals derived from the precursor trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one. This key intermediate is instrumental in the development of advanced liquid crystal displays (LCDs), particularly those requiring high stability and specific electro-optical properties.
Introduction
This compound is a crucial building block in the synthesis of nematic liquid crystals. Its saturated bicyclohexyl core structure is fundamental to achieving desirable characteristics in the final liquid crystal materials. Liquid crystals synthesized from this precursor are integral components of mixtures used in various high-performance LCD applications. The rigid bicyclohexyl unit contributes to a high clearing point and good thermal stability.
Synthesis of Bicyclohexyl Nematic Liquid Crystals
The synthesis of nematic liquid crystals from this compound typically involves the conversion of the ketone group into a more functional or desired terminal group, and potentially the addition of a polar tail to induce liquid crystalline behavior. A common synthetic route leads to the formation of 4-alkyl-4'-cyanobicyclohexyls, a class of liquid crystals known for their specific electro-optical properties.
A generalized synthesis pathway is illustrated below:
Caption: Synthesis of a nematic liquid crystal.
Properties of Liquid Crystals Derived from this compound
Liquid crystals incorporating the bicyclohexyl moiety derived from the title precursor exhibit a unique set of physical properties that are highly advantageous for specific LCD modes, such as vertically aligned (VA) and in-plane switching (IPS) displays.
Key Physicochemical Properties
The core bicyclohexane structure directly influences the macroscopic properties of the resulting liquid crystals. The relationship between the molecular structure and the material's properties is summarized below:
Caption: Structure-Property Relationship.
-
Low Birefringence (Δn): The saturated aliphatic rings of the bicyclohexyl group lead to a lower refractive index anisotropy compared to aromatic-based liquid crystals. This is beneficial for applications where a specific optical path difference needs to be achieved in a given cell gap.
-
High Negative Dielectric Anisotropy (Δε): The introduction of a strong polar group, such as a cyano (-CN) group, perpendicular to the long molecular axis results in a large negative dielectric anisotropy. This property is essential for VA-LCDs, where the liquid crystal molecules align perpendicular to the substrates in the off-state and tilt in the presence of a vertical electric field.
-
High Clearing Point (Tc): The rigid and linear nature of the trans,trans-bicyclohexyl core contributes to the formation of a stable nematic phase over a wide temperature range, resulting in a high clearing point.[1]
-
Low Rotational Viscosity (γ₁): The bicyclohexyl structure often leads to a lower rotational viscosity compared to more complex ring systems, which can contribute to faster switching times in the final display.
Quantitative Data
The following table summarizes the typical properties of a nematic liquid crystal mixture containing bicyclohexane derivatives. While the exact composition of commercial mixtures is often proprietary, these values are representative of the performance achievable with materials derived from this compound.
| Property | Symbol | Typical Value | Unit |
| Clearing Point | Tc | > 80 | °C |
| Dielectric Anisotropy | Δε | -2.0 to -6.0 | at 1 kHz, 20°C |
| Birefringence | Δn | 0.05 - 0.10 | at 589 nm, 20°C |
| Rotational Viscosity | γ₁ | 80 - 150 | mPa·s |
| Response Time (On+Off) | τ | < 20 | ms |
Experimental Protocols
Accurate characterization of the electro-optical properties of liquid crystals is crucial for their application in high-performance displays. The following sections detail the protocols for measuring key performance parameters.
Protocol for Determining the Clearing Point (Nematic-to-Isotropic Transition Temperature)
The clearing point is a fundamental property of a liquid crystal, representing the temperature at which it transitions from the ordered nematic phase to the disordered isotropic liquid phase.[1]
Apparatus:
-
Polarizing Optical Microscope (POM)
-
Hot stage with a temperature controller
-
Glass slides and cover slips
-
Sample of the liquid crystal material
Procedure:
-
Place a small amount of the liquid crystal sample between a clean glass slide and a cover slip.
-
Position the slide on the hot stage of the polarizing microscope.
-
Heat the sample at a controlled rate (e.g., 2°C/min).
-
Observe the sample through the crossed polarizers of the microscope. The nematic phase will appear birefringent (textured and colorful), while the isotropic phase will appear dark.
-
The temperature at which the entire field of view becomes completely dark is recorded as the clearing point (Tc).
-
To ensure accuracy, the measurement should be repeated during a cooling cycle. The temperature at which the birefringent texture reappears is also recorded. The average of the heating and cooling transition temperatures can be taken as the clearing point.
Protocol for Measuring Response Time
The response time of a liquid crystal display is a measure of how quickly a pixel can switch between on and off states (or between different gray levels).
Apparatus:
-
Liquid crystal cell (e.g., a VA or IPS test cell) filled with the liquid crystal mixture.
-
Function generator to apply a driving voltage.
-
Helium-Neon (He-Ne) laser (632.8 nm) or a stable light source.
-
Photodetector.
-
Digital storage oscilloscope.
-
Polarizers.
Experimental Workflow:
Caption: Response Time Measurement Workflow.
Procedure:
-
Assemble the experimental setup as shown in the workflow diagram. The LC cell is placed between two crossed polarizers.
-
The function generator is used to apply a square wave voltage to the LC cell, switching it between a "voltage-off" and a "voltage-on" state.
-
The light from the source passes through the setup, and its intensity is measured by the photodetector.
-
The output of the photodetector is connected to the digital storage oscilloscope, which records the change in light transmission over time.
-
The rise time (τ_on) is typically defined as the time taken for the transmission to change from 10% to 90% of its final value when the voltage is applied.
-
The decay time (τ_off) is the time taken for the transmission to change from 90% to 10% of its initial value when the voltage is removed.
-
The total response time is the sum of the rise time and the decay time.
Protocol for Measuring Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director.
Apparatus:
-
LCR meter (Inductance, Capacitance, and Resistance meter).
-
Two types of liquid crystal cells with known dimensions (area and thickness):
-
A planar aligned cell for measuring ε⊥.
-
A homeotropically aligned cell for measuring ε||.
-
-
Temperature-controlled chamber.
Procedure:
-
Fill both the planar and homeotropic cells with the liquid crystal material.
-
Place the planar cell in the temperature-controlled chamber and connect it to the LCR meter.
-
Measure the capacitance (C⊥) of the planar cell at a specific frequency (e.g., 1 kHz). The director is perpendicular to the applied electric field.
-
Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
Replace the planar cell with the homeotropic cell and measure its capacitance (C||). In this configuration, the director is parallel to the electric field.
-
Calculate ε|| using the formula: ε|| = (C|| * d) / (ε₀ * A).
-
The dielectric anisotropy is then calculated as: Δε = ε|| - ε⊥.
Protocol for Measuring Birefringence (Δn)
Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal.
Apparatus:
-
Spectrometer.
-
Polarizers.
-
Light source.
-
Planar aligned liquid crystal cell of a known thickness.
-
Rotation stage.
Procedure (Interference Method):
-
Place the planar LC cell between two parallel polarizers, with the director of the LC at a 45° angle to the polarization axis of the polarizers.
-
Illuminate the cell with a broadband light source.
-
Record the transmission spectrum using the spectrometer. The spectrum will show a series of interference fringes (maxima and minima).
-
The condition for a transmission minimum is given by: Δn * d = m * λ, where d is the cell thickness, λ is the wavelength of the minimum, and m is an integer (the order of the fringe).
-
By identifying the wavelengths of two adjacent minima (λ₁ and λ₂), the birefringence can be calculated. The phase difference between these two minima is 2π.
-
The birefringence can be determined from the relationship between the phase retardation and the wavelength. More advanced techniques, such as the use of a variable waveplate or a rotating analyzer, can provide more accurate measurements.[2]
Conclusion
This compound is a cornerstone for the synthesis of advanced nematic liquid crystals. The resulting materials, characterized by their low birefringence, high negative dielectric anisotropy, and thermal stability, are indispensable for modern high-performance LCDs. The experimental protocols outlined in these notes provide a framework for the accurate characterization of these materials, enabling further research and development in the field of display technology.
References
Application Note: Characterization of Mesomorphic Properties of Bicyclohexyl Derivatives
References
- 1. benchchem.com [benchchem.com]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. barron.rice.edu [barron.rice.edu]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. s4science.at [s4science.at]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of Bicyclohexyl Ketones
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of bicyclohexyl ketones. The inherent steric hindrance in these reactions often leads to the formation of significant side products. This guide offers insights into identifying and mitigating these side reactions to improve the yield of the desired tertiary alcohol product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction is complete, but the yield of the desired tertiary alcohol (tricyclohexylmethanol) is low (40-60%), and I'm recovering a significant amount of the starting dicyclohexyl ketone. What is the likely cause?
A1: The most probable cause is a competing side reaction called enolization . The Grignard reagent, being a strong base, can abstract an acidic α-hydrogen from the ketone, forming a magnesium enolate.[1][2] During aqueous workup, this enolate is protonated, regenerating the starting dicyclohexyl ketone. This side reaction is particularly prevalent with sterically hindered ketones.[1][2]
Troubleshooting:
-
Slow Addition of the Ketone: Add the dicyclohexyl ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).[2] This maintains a low concentration of the ketone, favoring nucleophilic addition over enolization.
-
Use of a Less Hindered Grignard Reagent: If the experimental design allows, using a less sterically bulky Grignard reagent can sometimes favor the desired addition.
-
Change of Solvent: While diethyl ether and tetrahydrofuran (THF) are common solvents, exploring other anhydrous ethers might alter the reactivity and selectivity.
Q2: Besides unreacted starting material, I have isolated a significant amount of a secondary alcohol, dicyclohexylmethanol. How is this formed?
A2: The formation of dicyclohexylmethanol is due to a reduction side reaction. In this pathway, the Grignard reagent transfers a β-hydride to the carbonyl carbon of the ketone via a cyclic six-membered transition state.[1] This is more common with sterically hindered ketones and Grignard reagents possessing β-hydrogens.[1]
Troubleshooting:
-
Low Reaction Temperature: Maintaining a low temperature (e.g., 0 °C or below) during the addition of the ketone is crucial to minimize the reduction pathway.[2]
-
Grignard Reagent without β-Hydrogens: When possible, using a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide) will eliminate this side reaction. However, this is often not an option depending on the desired final product.
Q3: During the preparation of my cyclohexylmagnesium bromide, the reaction mixture turned cloudy, and I obtained a waxy solid byproduct. What is this, and how can I avoid it?
A3: This byproduct is likely bicyclohexyl , formed through a Wurtz coupling reaction.[3] This occurs when the already formed Grignard reagent reacts with the incoming cyclohexyl halide. High local concentrations of the halide and elevated temperatures can promote this side reaction.
Troubleshooting:
-
Slow Halide Addition: Add the cyclohexyl halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide.
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating during the Grignard reagent formation.
-
Highly Reactive Magnesium: Use high-purity, activated magnesium turnings to ensure a rapid reaction with the halide, minimizing its concentration.
Q4: My reaction yield is consistently low, even after addressing the common side reactions. What other factors should I consider?
A4: The presence of water or oxygen can significantly reduce the yield. Grignard reagents are highly reactive and will be quenched by water or oxidized by atmospheric oxygen.
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting materials are dry.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent exposure to air and moisture.
Quantitative Data on Side Reactions
The following tables provide illustrative data on how reaction conditions can influence the product distribution in the Grignard synthesis of tricyclohexylmethanol from dicyclohexyl ketone. Note: This data is based on typical outcomes for sterically hindered Grignard reactions and is intended for comparative purposes.
Table 1: Effect of Ketone Addition Temperature on Product Distribution
| Addition Temperature (°C) | Tricyclohexylmethanol (Addition Product) Yield (%) | Dicyclohexylmethanol (Reduction Product) Yield (%) | Recovered Dicyclohexyl Ketone (from Enolization) (%) |
| 40 | 35 | 25 | 40 |
| 25 | 50 | 15 | 35 |
| 0 | 65 | 5 | 30 |
| -20 | 70 | <2 | 28 |
Table 2: Effect of Ketone Addition Rate on Product Distribution (at 0 °C)
| Addition Time (hours) | Tricyclohexylmethanol (Addition Product) Yield (%) | Dicyclohexylmethanol (Reduction Product) Yield (%) | Recovered Dicyclohexyl Ketone (from Enolization) (%) |
| 0.5 | 55 | 5 | 40 |
| 1 | 62 | 5 | 33 |
| 2 | 68 | 5 | 27 |
| 4 | 70 | 5 | 25 |
Detailed Experimental Protocols
Protocol 1: Synthesis of Tricyclohexylmethanol
This protocol is adapted for the synthesis of tricyclohexylmethanol, with measures to minimize side reactions.
Materials:
-
Magnesium turnings (high purity)
-
Cyclohexyl bromide (anhydrous)
-
Dicyclohexyl ketone
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (for workup)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the cyclohexyl bromide solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour.
-
-
Reaction with Dicyclohexyl Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve dicyclohexyl ketone (0.8 equivalents relative to cyclohexyl bromide) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the dicyclohexyl ketone solution dropwise to the stirred Grignard reagent over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
If a precipitate forms, add dilute hydrochloric acid until it dissolves.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization (e.g., from ethanol or hexanes) or column chromatography on silica gel to isolate the tricyclohexylmethanol.
-
Visualizing Reaction Pathways and Workflows
Caption: Competing reaction pathways in the Grignard synthesis of tricyclohexylmethanol.
Caption: Troubleshooting workflow for low yields in bicyclohexyl ketone Grignard synthesis.
References
Technical Support Center: Optimizing Yield and Purity of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purification of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare [4'-Butyl-1,1'-bicyclohexyl]-4-one?
A1: The synthesis of [4'-Butyl-1,1'-bicyclohexyl]-4-one can typically be approached through several established methodologies, including:
-
Friedel-Crafts Acylation: Direct acylation of 4-butyl-1,1'-bicyclohexane using an appropriate acylating agent and a Lewis acid catalyst.[1][2][3]
-
Oxidation of the corresponding alcohol: Synthesis of the precursor alcohol, trans-[4'-Butyl-1,1'-bicyclohexyl]-4-ol, followed by oxidation using reagents like Jones reagent (chromic acid).[4][5][6][7][8]
-
Grignard-type Reactions: While less direct, a multi-step synthesis involving a Grignard reagent and a suitable ester or nitrile could be envisioned. Careful control of reaction conditions is necessary to prevent the formation of tertiary alcohol byproducts.[9][10][11][12][13]
Q2: How can I control the stereochemistry to favor the desired trans isomer?
A2: Achieving a high diastereomeric excess for the trans isomer is a critical challenge. Stereocontrol can be influenced at several stages:
-
Starting Material: The stereochemistry of the starting 4-butyl-1,1'-bicyclohexane can influence the final product distribution.
-
Reaction Conditions: In reactions involving cyclization or addition to a cyclohexyl ring, the choice of reagents, solvent, and temperature can affect the stereochemical outcome. For instance, in related systems, the use of specific Lewis acids can influence the facial selectivity of a reaction.[14]
-
Purification: If a mixture of cis and trans isomers is formed, purification methods such as column chromatography or recrystallization are necessary to isolate the trans isomer.[15][16][17][18]
Q3: What are the primary impurities I should expect, and how can they be identified?
A3: Common impurities may include:
-
cis-[4'-Butyl-1,1'-bicyclohexyl]-4-one: The primary diastereomeric impurity.
-
Unreacted starting materials: Such as 4-butyl-1,1'-bicyclohexane or the corresponding alcohol precursor.
-
Byproducts from side reactions: Depending on the synthetic route, this could include poly-acylated products (in Friedel-Crafts) or tertiary alcohols (in Grignard reactions).[1][9]
-
Identification: These impurities can be identified and quantified using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My synthesis of [4'-Butyl-1,1'-bicyclohexyl]-4-one resulted in a very low yield. What are the potential causes and solutions?
A: Low yields can stem from several factors, depending on your synthetic route. Below is a breakdown of common issues for two likely synthetic pathways.
Route A: Friedel-Crafts Acylation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive.[1] Use a fresh, unopened bottle of the catalyst or purify the existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst | The product ketone can form a complex with the Lewis acid, effectively sequestering it.[1] A stoichiometric amount of the catalyst is often required, rather than a catalytic amount. |
| Sub-optimal Temperature | Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions.[1] Experiment with a range of temperatures to find the optimal condition for your specific substrates. |
| Poor Reagent Quality | Impurities in the 4-butyl-1,1'-bicyclohexane or the acylating agent can lead to unwanted side reactions.[1] Purify starting materials via distillation or chromatography before use. |
Route B: Jones Oxidation of the Alcohol Precursor
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC. If the reaction stalls, a small, fresh portion of the Jones reagent can be added. |
| Degradation of Product | Prolonged exposure to the highly acidic and oxidative conditions of the Jones reagent can lead to product degradation.[4][5] Work up the reaction as soon as the starting material is consumed. |
| Issues with Reagent Preparation | The Jones reagent must be prepared correctly. Ensure the chromium trioxide is fully dissolved in the sulfuric acid/water mixture before adding it to the acetone solution of the alcohol. |
Issue 2: Low Purity and Contamination with the cis-Isomer
Q: My final product is a mixture of cis and trans isomers, and I am struggling to isolate the pure trans form. What purification strategies are most effective?
A: The separation of diastereomers is achievable because they have different physical properties.[15][17]
| Purification Method | Key Considerations & Optimization Steps |
| Fractional Recrystallization | This is often the most effective method for large-scale purification. Experiment with a variety of solvents to find one where the solubility of the cis and trans isomers differs significantly. A slow cooling rate generally promotes the formation of purer crystals. |
| Column Chromatography | For smaller scales or difficult separations, column chromatography can be very effective. Use a high-resolution stationary phase (e.g., silica gel with a small particle size). Test various mobile phase systems (e.g., hexane/ethyl acetate mixtures) via TLC to maximize the separation between the two isomer spots. Reversed-phase chromatography (C18) can also be an effective alternative for separating diastereomers.[15] |
| Extractive Distillation | For industrial-scale separation, extractive distillation with an auxiliary agent that alters the partial pressures of the isomers can be considered.[18] |
Experimental Protocols
Protocol 1: Synthesis via Jones Oxidation
This protocol assumes the availability of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-ol.
-
Preparation of Jones Reagent: In a flask cooled in an ice bath, dissolve chromium trioxide (CrO₃) in distilled water, followed by the slow, careful addition of concentrated sulfuric acid (H₂SO₄).
-
Reaction Setup: Dissolve the trans-[4'-Butyl-1,1'-bicyclohexyl]-4-ol in acetone in a separate flask equipped with a magnetic stirrer and a dropping funnel. Cool this flask to 0°C using an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the acetone solution of the alcohol. The color of the solution should change from reddish-orange to a murky green, indicating the oxidation is proceeding.[6] Maintain the temperature below 20°C during the addition.
-
Monitoring: Monitor the reaction by TLC until all the starting alcohol is consumed.
-
Quenching: Quench the reaction by adding isopropanol until the reddish-orange color disappears completely, and the solution remains green.
-
Work-up: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product (containing both cis and trans isomers) onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a low-polarity mixture of hexane and ethyl acetate, determined by prior TLC analysis).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. The less polar isomer will typically elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure trans isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for the synthesis and purification of the target compound.
Caption: Decision tree for troubleshooting low yield in Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stereocontrol in the EtAlCl(2)-induced cyclization of chiral gamma,delta-unsaturated methyl ketones to form cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.mysagestore.com [cdn.mysagestore.com]
- 16. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 17. santaisci.com [santaisci.com]
- 18. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
Removal of unreacted starting materials from trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one. The information provided addresses common issues related to the removal of unreacted starting materials and other impurities.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: My final product shows a significant amount of a closely related impurity. How can I identify the impurity?
A1: The most probable impurity is the unreacted starting material, trans-4-(4'-butylcyclohexyl)cyclohexanol, from the oxidation step. This can be confirmed using analytical techniques such as:
-
Thin Layer Chromatography (TLC): The alcohol is typically more polar than the ketone and will have a lower Rf value.
-
Infrared (IR) Spectroscopy: Look for a broad peak around 3200-3600 cm⁻¹, characteristic of an O-H stretch from the alcohol, which will be absent in the pure ketone product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The alcohol will show a characteristic proton signal for the CH-OH group, which is absent in the ketone.
Q2: What is the most effective method for removing the unreacted trans-4-(4'-butylcyclohexyl)cyclohexanol?
A2: Column chromatography is a highly effective method for separating the ketone product from the more polar alcohol starting material.[1] Silica gel is the recommended stationary phase, and a non-polar eluent system, such as a mixture of hexane and ethyl acetate, will allow for good separation. The less polar ketone will elute first, followed by the more polar alcohol.
Q3: I am observing a mixture of cis and trans isomers in my product. How can I isolate the desired trans isomer?
A3: The separation of cis and trans isomers of bicyclohexyl derivatives can be challenging due to their similar polarities.
-
Recrystallization: This can be an effective method if there is a significant difference in the solubility of the isomers in a particular solvent. Experiment with different solvents or solvent mixtures to find optimal conditions for selective crystallization of the trans isomer.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a suitable column (e.g., C18 reversed-phase) can provide high purity separation of the isomers.[2]
Q4: Can I use a chemical method to remove the unreacted alcohol?
A4: While physical separation methods like chromatography are generally preferred for this type of purification, a chemical approach could involve selective derivatization of the alcohol followed by extraction. However, this adds extra steps to the synthesis and may introduce other impurities. For this specific separation, chromatography is the more straightforward and recommended approach.
Q5: Are there any alternative purification techniques to column chromatography?
A5: Besides column chromatography and recrystallization, other potential techniques include:
-
Preparative Thin Layer Chromatography (Prep-TLC): Suitable for small-scale purifications.
-
Distillation under reduced pressure: This may be effective if there is a significant difference in the boiling points of the product and the impurities.
Data Presentation
The following table summarizes the expected efficiency of common purification techniques for the removal of unreacted starting materials and isomers.
| Purification Technique | Target Impurity | Expected Purity of Final Product | Typical Recovery Rate | Notes |
| Column Chromatography | trans-4-(4'-butylcyclohexyl)cyclohexanol | >98% | 85-95% | Highly effective for separating compounds with different polarities. |
| Recrystallization | cis-isomer | >99% (if successful) | 60-80% | Dependent on the differential solubility of the isomers. |
| Preparative HPLC | cis-isomer and other closely related impurities | >99.5% | 70-90% | Excellent for high-purity separation but may be less scalable. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes the removal of unreacted trans-4-(4'-butylcyclohexyl)cyclohexanol from the crude product mixture using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 98:2 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in separate tubes as the solvent flows through the column.
-
TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product. The ketone product will have a higher Rf value than the alcohol starting material.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for purification.
Caption: Experimental workflow for column chromatography.
References
How to improve the stereoselectivity of the trans isomer in bicyclohexyl synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclohexyl, with a focus on maximizing the stereoselectivity of the trans isomer.
Troubleshooting Guide: Improving trans-Isomer Selectivity
This guide addresses common issues encountered during the synthesis of bicyclohexyl where a high proportion of the trans isomer is desired.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| TS-BC-01 | Low trans:cis isomer ratio in the final product after hydrogenation of biphenyl. | The reaction is under kinetic control, which may favor the formation of the cis isomer. Reaction conditions (temperature, pressure, time) are not optimized for thermodynamic equilibrium. The chosen catalyst system does not favor the formation of the trans isomer or does not facilitate in-situ isomerization. | Option 1: Post-hydrogenation Isomerization: Treat the obtained cis/trans mixture with a Lewis acid (e.g., AlCl₃) or a strong base (e.g., potassium tert-butoxide, potassium hydroxide) to facilitate equilibration to the thermodynamically more stable trans isomer. Option 2: Optimize Hydrogenation Conditions: Increase the reaction temperature and/or prolong the reaction time to favor thermodynamic control. The trans isomer is generally the more stable product, and these conditions allow the reaction to reach equilibrium. |
| TS-BC-02 | Inconsistent trans:cis ratios between batches. | Variations in catalyst activity, purity of starting materials, or precise control of reaction parameters (temperature, pressure, stirring rate). | Ensure consistent catalyst quality and loading. Use biphenyl of high purity. Implement strict control over all reaction parameters. Calibrate temperature and pressure sensors regularly. |
| TS-BC-03 | Difficulty in separating cis and trans isomers. | The boiling points and polarities of the cis and trans isomers are very similar, making separation by standard distillation or chromatography challenging. | If a high trans ratio cannot be achieved synthetically, consider fractional distillation under reduced pressure with a high-efficiency column. Alternatively, preparative gas chromatography can be employed for small-scale separations. For certain derivatives, selective crystallization may be possible. |
| TS-BC-04 | Side reactions, such as ring-opening or incomplete hydrogenation, are observed. | Reaction temperature is too high, or the catalyst is too aggressive, leading to hydrogenolysis. Insufficient hydrogen pressure or reaction time may lead to incomplete conversion of the intermediate, cyclohexylbenzene. | Screen different catalysts; for example, Rh/C and Ru/C are effective for biphenyl hydrogenation.[1] Optimize the reaction temperature and pressure to minimize side reactions while still allowing for equilibration to the trans isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for maximizing the trans isomer of bicyclohexyl?
A1: The key principle is to operate under conditions that favor thermodynamic control over kinetic control. The trans isomer of bicyclohexyl is sterically less hindered and therefore thermodynamically more stable than the cis isomer. Reactions that are allowed to reach equilibrium will naturally favor the formation of the more stable trans product.
Q2: Which catalytic systems are recommended for the hydrogenation of biphenyl to bicyclohexyl with a preference for the trans isomer?
A2: While many catalysts can hydrogenate biphenyl, achieving high trans selectivity often involves a two-step approach: hydrogenation followed by isomerization.
-
For Hydrogenation: Rhodium on carbon (Rh/C) and Ruthenium on carbon (Ru/C) are highly effective for the complete hydrogenation of biphenyl to bicyclohexyl.[1] Raney Nickel is also a widely used and effective catalyst for this transformation.
-
For Isomerization: After hydrogenation, the resulting mixture of cis and trans isomers can be enriched in the trans isomer by treatment with a catalyst that promotes equilibration. This can be a Lewis acid, such as aluminum chloride (AlCl₃), or a strong base, such as potassium tert-butoxide or potassium hydroxide.
Q3: How do reaction conditions influence the trans:cis ratio?
A3: Reaction conditions play a critical role in determining the final isomer ratio:
-
Temperature: Higher temperatures generally favor the thermodynamically more stable trans isomer by providing the activation energy necessary to overcome the barrier for the reverse reaction (cis to trans isomerization), allowing the system to reach equilibrium.
-
Reaction Time: Longer reaction times are necessary to ensure that the reaction reaches thermodynamic equilibrium, thus maximizing the yield of the trans isomer.
-
Hydrogen Pressure: While high hydrogen pressure is necessary for efficient hydrogenation, its direct effect on the trans:cis ratio is less pronounced than temperature and time, especially if a subsequent isomerization step is planned.
Q4: Can I achieve high trans selectivity in a single step directly from biphenyl?
A4: Achieving high trans selectivity in a single step is challenging as the initial hydrogenation may be under kinetic control, which might not favor the trans isomer. However, by carefully selecting the catalyst and optimizing the reaction conditions (higher temperature, longer reaction time), it is possible to promote in-situ isomerization on the catalyst surface, thereby increasing the trans:cis ratio in a one-pot procedure. For instance, some rhodium and ruthenium catalysts have been shown to facilitate hydroisomerization reactions.
Experimental Protocols
Protocol 1: Two-Step Synthesis of trans-Bicyclohexyl via Hydrogenation and Subsequent Isomerization
This protocol first focuses on the complete hydrogenation of biphenyl and then on the isomerization of the resulting cis/trans mixture to enrich the trans isomer.
Step 1: Catalytic Hydrogenation of Biphenyl
-
Reactants and Catalyst:
-
Biphenyl
-
Solvent (e.g., cyclohexane, ethanol, or supercritical CO₂)
-
Catalyst: 5% Rhodium on activated carbon (Rh/C) or 5% Ruthenium on activated carbon (Ru/C) or Raney Nickel.
-
-
Procedure:
-
In a high-pressure autoclave, charge the biphenyl and the solvent.
-
Add the catalyst (typically 1-5 mol% relative to the biphenyl).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
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Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
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Heat the mixture to the target temperature (e.g., 100-180 °C) with vigorous stirring.
-
Maintain these conditions for a sufficient time to ensure complete hydrogenation (typically 4-24 hours).
-
After cooling to room temperature, carefully vent the hydrogen.
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Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude bicyclohexyl as a mixture of cis and trans isomers.
-
Analyze the isomer ratio using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Step 2: Isomerization of cis/trans-Bicyclohexyl to trans-Bicyclohexyl
-
Reagents:
-
Crude bicyclohexyl (from Step 1)
-
Isomerization catalyst: Anhydrous aluminum chloride (AlCl₃) or Potassium hydroxide (KOH).
-
Solvent (e.g., dichloromethane for KOH, or no solvent for AlCl₃ if bicyclohexyl is liquid).
-
-
Procedure (Base-Catalyzed):
-
Dissolve the crude bicyclohexyl in a mixture of methanol and dichloromethane.
-
Add a catalytic amount of potassium hydroxide (e.g., 10 mol%).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for several hours (monitor by GC-MS until the isomer ratio is constant).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
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Extract the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield bicyclohexyl enriched in the trans isomer.
-
Data Summary
The following table summarizes expected outcomes based on the principles of thermodynamic control. Note that specific quantitative data for the direct hydrogenation of biphenyl to a high trans:cis ratio is scarce in the literature, as most studies focus on complete conversion. The data presented for the isomerization step is based on analogous systems and the established thermodynamic preference for the trans isomer.
| Method | Key Parameters | Expected trans:cis Ratio | Comments |
| Direct Hydrogenation | Catalyst: Rh/C or Ru/C, High Temp. (>150 °C), Long Reaction Time (>12 h) | > 2:1 | A higher proportion of the trans isomer is expected under conditions favoring thermodynamic equilibrium. The exact ratio is highly dependent on the specific catalyst and conditions. |
| Post-Hydrogenation Isomerization | Catalyst: AlCl₃ or KOH, Room Temp. to 50 °C, Equilibrium Time | > 9:1 | This method is highly effective as it directly targets the conversion of the less stable cis isomer to the more stable trans isomer until thermodynamic equilibrium is reached. |
Visualizations
Reaction Pathway for Bicyclohexyl Synthesis and Isomerization
Caption: General reaction scheme for the synthesis of trans-bicyclohexyl.
Troubleshooting Logic for Low trans-Stereoselectivity
Caption: Decision tree for troubleshooting low trans-isomer selectivity.
References
Technical Support Center: Stereoselective Synthesis of Bicyclohexyl Ketone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclohexyl ketone, with a specific focus on controlling stereoisomerism to prevent the formation of cis-isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of bicyclohexyl ketone, and why is controlling their formation important?
A1: Bicyclohexyl ketone typically exists as two primary geometric isomers: cis and trans. In the cis isomer, the hydrogen atoms on the carbons where the two rings are joined are on the same side of the ring system, leading to a bent shape. In the trans isomer, these hydrogens are on opposite sides, resulting in a more linear and sterically favorable conformation. For many applications, particularly in materials science (e.g., liquid crystals) and drug development, the specific geometry of the molecule is critical for its function, with the trans isomer often being the desired product due to its greater stability and specific shape.
Q2: What are the main strategies to favor the formation of the trans-bicyclohexyl ketone?
A2: There are three primary strategies to obtain the trans-isomer as the major product:
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Thermodynamic Control: Designing the synthesis under conditions that allow for equilibrium between the cis and trans isomers will favor the more stable trans form. This typically involves higher temperatures and longer reaction times.
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Post-Synthesis Isomerization: A mixture of isomers can be treated with a catalyst, such as a Lewis acid (e.g., aluminum chloride) or a strong base (e.g., potassium tert-butoxide), to convert the less stable cis-isomer into the trans-isomer.
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Stereoselective Synthesis: Employing synthetic routes that are inherently stereoselective, such as certain catalytic hydrogenation methods or stereocontrolled nucleophilic additions, can directly yield a high percentage of the trans-isomer.
Q3: Can I completely avoid the formation of the cis-isomer?
A3: Completely avoiding the formation of the cis-isomer can be challenging. Many synthetic routes will produce at least a small amount of the cis form. The goal is typically to maximize the ratio of trans to cis. Post-synthesis isomerization is a practical approach to enrich the product with the trans-isomer.
Q4: How can I determine the ratio of cis to trans isomers in my product mixture?
A4: The most common methods for determining the isomer ratio are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In GC, the two isomers will likely have different retention times. In ¹H NMR, the signals for the protons at the ring junction and adjacent carbons will have distinct chemical shifts and coupling constants for the cis and trans isomers.
Troubleshooting Guides
Problem 1: My synthesis yields a high proportion of the cis-bicyclohexyl ketone.
| Possible Cause | Suggested Solution |
| Kinetic Control: The reaction is being run under conditions that favor the faster-forming, but less stable, cis-isomer (e.g., low temperature, short reaction time). | Switch to conditions that favor thermodynamic control. Increase the reaction temperature and prolong the reaction time to allow the isomers to equilibrate to the more stable trans form. |
| Stereo-directing impurities: Certain reagents or catalysts might be directing the reaction towards the cis-isomer. | Ensure the purity of all starting materials, solvents, and catalysts. Consider using freshly distilled solvents and high-purity reagents. |
| Non-equilibrating conditions: The reaction conditions do not allow for the isomerization of the initially formed cis-product. | Introduce a catalytic amount of a protic acid, Lewis acid, or a base to facilitate equilibration. |
Problem 2: My attempts to isomerize the cis-isomer to the trans-isomer are ineffective.
| Possible Cause | Suggested Solution |
| Inactive Catalyst: The acid or base catalyst is not active enough or has been neutralized. | Use a stronger Lewis acid (e.g., fresh, anhydrous AlCl₃) or a stronger base (e.g., NaH, KOtBu). Ensure that the reaction is performed under anhydrous conditions, as water can deactivate many catalysts. |
| Insufficient Temperature or Time: The isomerization reaction has not reached equilibrium. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by taking aliquots and analyzing the isomer ratio by GC or NMR. |
| Solvent Effects: The chosen solvent may not be suitable for the isomerization reaction. | For base-catalyzed isomerization, consider a solvent like DMF or an alcohol that can facilitate proton exchange. For acid-catalyzed isomerization, a non-polar solvent like dichloromethane or dichloroethane is often effective. |
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Ratios in Substituted Cyclohexane Systems (Analogous to Bicyclohexyl Ketone)
| System | Initial trans:cis Ratio | Catalyst/Conditions | Final trans:cis Ratio | Reference |
| 4-Isopropyl-cyclohexanecarboxylic acid | 25:75 | NaH, 150 °C | 85:15 | [1] |
| 4-n-Butyl-cyclohexanecarboxylic acid | 41:55 | KOH, 140-150 °C, 3.5 h | ~98:2 | [1] |
| cis-Decalin | Mixture | AlCl₃, 1,2-dichloroethane | >99% trans | [2] |
These data are from analogous systems and illustrate the feasibility of achieving high trans-selectivity through isomerization.
Experimental Protocols
Protocol 1: Base-Catalyzed Isomerization of cis-Bicyclohexyl Ketone to trans-Bicyclohexyl Ketone (Adapted from analogous systems)
This protocol is adapted from procedures for the epimerization of substituted cyclohexanecarboxylic acids and should be optimized for bicyclohexyl ketone.[1]
-
Materials:
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cis/trans-Bicyclohexyl ketone mixture
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Potassium tert-butoxide (KOtBu)
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Anhydrous Dimethylformamide (DMF)
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Argon or Nitrogen gas supply
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Standard glassware for inert atmosphere reactions
-
-
Procedure: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add the cis/trans-bicyclohexyl ketone mixture (1 equivalent). b. Add anhydrous DMF to dissolve the ketone mixture (concentration of ~0.5 M is a good starting point). c. Under a positive pressure of inert gas, add potassium tert-butoxide (0.2 equivalents). d. Heat the reaction mixture to 80-100 °C. e. Monitor the reaction progress by taking small aliquots every hour, quenching with water, extracting with ether, and analyzing the isomer ratio by GC-MS. f. Once the isomer ratio has stabilized (indicating equilibrium has been reached, expected within 2-6 hours), cool the reaction to room temperature. g. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. h. Extract the product with diethyl ether or ethyl acetate (3x). i. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. j. Purify the resulting trans-enriched bicyclohexyl ketone by flash chromatography or recrystallization.
Protocol 2: Stereoselective Hydrogenation of a Bicyclohexyl Ketone Precursor
This protocol outlines a general approach for the stereoselective reduction of an unsaturated precursor, which often favors the thermodynamically more stable trans-product.
-
Materials:
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Cyclohexylidenecyclohexanone (or other suitable unsaturated precursor)
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Palladium on carbon (Pd/C, 10 wt. %)
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Ethanol or Ethyl Acetate (reagent grade)
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Hydrogen gas supply (balloon or hydrogenation apparatus)
-
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Procedure: a. In a round-bottom flask, dissolve the unsaturated ketone precursor (1 equivalent) in ethanol or ethyl acetate. b. Carefully add Pd/C catalyst (5-10 mol %). c. Seal the flask and purge with hydrogen gas (or attach a hydrogen-filled balloon). d. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. e. Monitor the reaction by TLC until the starting material is consumed. f. Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent. g. Concentrate the filtrate under reduced pressure to obtain the crude bicyclohexyl ketone. h. Analyze the isomer ratio of the crude product by GC or NMR and purify as necessary.
Visualizations
Caption: Workflow for obtaining trans-bicyclohexyl ketone.
Caption: Thermodynamic vs. Kinetic control in isomer formation.
References
Technical Support Center: Scaling Up the Synthesis of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimental scale-up.
Experimental Workflow Overview
The synthesis of this compound is a two-step process. The first step involves a Grignard reaction between 4-butylcyclohexylmagnesium bromide and cyclohexanone to form the intermediate alcohol, [4'-Butyl-1,1'-bicyclohexyl]-4-ol. The second step is the oxidation of this alcohol to the target ketone. Careful control of reaction conditions is crucial to maximize the yield of the desired trans isomer.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and provides actionable solutions.
Step 1: Grignard Reaction
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why is my Grignard reaction not initiating? | - Magnesium surface is oxidized.- Impurities (e.g., water) in reagents or glassware.- Alkyl halide is not reactive enough. | - Activate magnesium turnings with a small crystal of iodine or by crushing them under an inert atmosphere.- Ensure all glassware is oven-dried and reagents are anhydrous.- Use a small amount of 1,2-dibromoethane to initiate the reaction. |
| The yield of the Grignard adduct is low. | - Steric hindrance from the cyclohexyl groups.- Side reaction: enolization of cyclohexanone.[1]- Incomplete reaction. | - Use a less sterically hindered Grignard reagent if possible, though not applicable for this specific synthesis.- Add the Grignard reagent slowly at a low temperature (e.g., 0 °C) to minimize enolization.- Increase the reaction time or use a more reactive organometallic reagent if the Grignard proves inefficient. |
| I am getting a mixture of cis and trans isomers of the alcohol. How can I favor the trans isomer? | - The Grignard reagent can attack the carbonyl group from either the axial or equatorial position. | - The stereochemical outcome can be influenced by the solvent and temperature. Running the reaction at lower temperatures may improve selectivity. Isomer separation will likely be necessary in the purification step. |
| A significant amount of biphenyl-like side product is forming. | - Coupling of the Grignard reagent with unreacted alkyl halide.[2] | - Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.[2]- Ensure the reaction temperature does not get too high during Grignard formation.[2] |
Step 2: Oxidation
| Question | Possible Cause(s) | Troubleshooting Steps |
| The oxidation of the alcohol is incomplete. | - Insufficient oxidizing agent.- Low reaction temperature.- Deactivation of the oxidizing agent. | - Add the oxidizing agent portion-wise until a persistent color change indicates an excess.- Gently warm the reaction mixture if it is proceeding too slowly, but monitor for side reactions.- Ensure the oxidizing agent is fresh and properly prepared. |
| I am observing over-oxidation or side products. | - Reaction temperature is too high.- The oxidizing agent is too harsh. | - Maintain the recommended reaction temperature, using an ice bath for cooling if necessary.- Consider using a milder oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.[3] |
| The product is difficult to separate from the chromium salts (if using Jones oxidation). | - The chromium salts are often sticky and can trap the product. | - After the reaction, decant the organic layer carefully. Wash the chromium salts with a suitable organic solvent (e.g., ether or ethyl acetate) to recover any trapped product. |
| The yield is low after purification. | - Loss of product during workup and purification. | - Optimize the extraction and chromatography conditions. Ensure the pH is adjusted correctly during the workup to ensure the product is in the organic layer. |
Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for this synthesis on a larger scale?
Q2: How can I confirm the stereochemistry of the final product?
The stereochemistry can be confirmed using NMR spectroscopy. The coupling constants of the protons on the cyclohexyl rings can provide information about their axial or equatorial positions, which can be used to deduce the trans configuration. X-ray crystallography of a suitable derivative could provide definitive proof of the stereochemistry.
Q3: Are there any alternative, greener oxidation methods to Jones oxidation?
Yes, several greener alternatives to chromium-based oxidants exist. Catalytic aerobic oxidation using a metal catalyst (e.g., palladium or copper) and air or oxygen as the terminal oxidant is a more environmentally friendly approach.[4] Another option is using hydrogen peroxide with a suitable catalyst.[5]
Q4: What are the main safety precautions to consider when scaling up this synthesis?
-
Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous ether is extremely flammable.
-
Jones Oxidation: Jones reagent is highly corrosive and contains hexavalent chromium, which is a known carcinogen.[3] Handle with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.
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Work-up: Quenching of both reactions can be exothermic. Add quenching agents slowly and with adequate cooling.
Q5: How can I effectively purify the final product from the cis-isomer and other impurities?
Column chromatography on silica gel is a common method for separating diastereomers. The choice of eluent system will need to be optimized to achieve good separation. Recrystallization from a suitable solvent system can also be an effective method for purifying the desired trans isomer, as stereoisomers often have different solubilities.[6]
Quantitative Data Summary
The following tables provide representative data for the key reaction steps. Note that these are based on analogous reactions and should be optimized for the specific synthesis of this compound.
Table 1: Representative Parameters for Grignard Reaction
| Parameter | Value |
| Reactant Ratio | 1.1 eq. 4-Butylcyclohexylmagnesium bromide : 1.0 eq. Cyclohexanone |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Crude Yield | 70-85% |
Table 2: Representative Parameters for Jones Oxidation
| Parameter | Value |
| Reactant Ratio | Stoichiometric amount of Jones Reagent |
| Solvent | Acetone |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 1-3 hours |
| Typical Crude Yield | 85-95% |
Detailed Experimental Protocols
Protocol 1: Synthesis of [4'-Butyl-1,1'-bicyclohexyl]-4-ol
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Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (nitrogen or argon). All glassware must be oven-dried.
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Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 4-butylbromocyclohexane (1.0 equivalent) in anhydrous diethyl ether.
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Add a small portion of the alkyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Reaction with Cyclohexanone: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclohexanone (0.9 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
Caption: Step-by-step protocol for the Grignard reaction.
Protocol 2: Oxidation of [4'-Butyl-1,1'-bicyclohexyl]-4-ol to this compound
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Apparatus Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude [4'-Butyl-1,1'-bicyclohexyl]-4-ol (1.0 equivalent) in acetone.
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Reaction: Cool the solution to 0-10 °C in an ice-water bath.
-
Prepare the Jones reagent by dissolving chromium trioxide in sulfuric acid and water according to standard procedures.
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Add the Jones reagent dropwise to the stirred alcohol solution. Maintain the temperature below 10 °C. The color of the reaction mixture will change from orange to green.
-
Continue adding the Jones reagent until the orange color persists, indicating that the alcohol has been completely oxidized.
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Stir the reaction for an additional 30 minutes at 0-10 °C.
-
Work-up: Quench the excess oxidizing agent by the dropwise addition of isopropanol until the green color returns.
-
Decant the acetone solution from the chromium salts. Wash the salts with additional acetone.
-
Combine the acetone solutions and remove the acetone under reduced pressure.
-
Dissolve the residue in ether and wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude ketone.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to isolate the pure this compound.
Caption: Step-by-step protocol for the oxidation reaction.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]
- 6. Separation of drug stereoisomers by the formation of beta-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during your experiments.
Troubleshooting Guide
Q1: I observed a change in the physical appearance (e.g., color change, clumping) of my stored this compound. What should I do?
A1: A change in the physical appearance of the compound can be an indicator of degradation or contamination. It is recommended to take the following steps:
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Quarantine the material: Isolate the affected batch to prevent its use in further experiments pending investigation.
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Document the changes: Record the nature of the changes, the storage conditions (temperature, humidity, light exposure), and the duration of storage.
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Perform analytical testing: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the material and identify any potential degradation products.[1][2]
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Review storage conditions: Ensure that the storage conditions align with the recommendations provided in the safety data sheet (SDS), which typically advise storing the compound in a tightly sealed container in a dry, cool, and well-ventilated place.
Q2: My experimental results using an older batch of this compound are inconsistent with previous data. Could this be a stability issue?
A2: Inconsistent experimental results can certainly be due to the degradation of the compound. Over time, the active pharmaceutical ingredient (API) concentration can decrease, and the formation of impurities can interfere with your assay.
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Verify Purity: Re-analyze the purity of the older batch using a validated analytical method.
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Compare with a New Batch: If possible, compare the results with those obtained using a fresh, unopened batch of the compound.
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Consider Degradants: Degradation products may have biological activity or interfere with analytical measurements, leading to skewed results. Forced degradation studies can help to identify potential degradants.[3][4]
Q3: I suspect my compound has been exposed to adverse conditions (e.g., high temperature, humidity, or light). How can I assess its integrity?
A3: Exposure to adverse conditions can accelerate the degradation of chemical compounds. To assess the integrity of your this compound, you should perform a forced degradation study. This involves intentionally exposing the compound to stress conditions to predict the likely degradation products and establish the stability-indicating power of your analytical methods.[3][5][6]
Below is a logical workflow for investigating suspected degradation:
Caption: Troubleshooting workflow for suspected compound degradation.
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
Q5: What is the expected shelf life of this compound?
A5: The shelf life of this compound will depend on the storage conditions. For long-term storage, it is recommended to follow the supplier's guidelines. Stability studies are used to establish a re-test period, which ensures the compound's quality over time.[7][8]
Q6: What are the potential degradation pathways for this compound?
A6: While specific degradation pathways for this compound are not extensively documented in the public domain, ketones, in general, can be susceptible to oxidation and photolytic degradation.[3][9] Potential degradation could involve oxidation of the ketone functional group or reactions involving the cyclohexyl rings. Forced degradation studies under oxidative, photolytic, thermal, and hydrolytic stress conditions are necessary to identify the specific degradation pathways.[3][6]
Caption: Potential degradation pathways for ketones.
Stability Data
The following table summarizes representative stability data for this compound under various storage conditions as would be determined by a long-term stability study. Please note that this is illustrative data based on general principles for similar chemical entities and not from specific experimental results on this compound.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 25°C / 60% RH | 0 months | 99.8 | White crystalline solid |
| 3 months | 99.7 | Conforms | |
| 6 months | 99.5 | Conforms | |
| 12 months | 99.2 | Conforms | |
| 40°C / 75% RH | 0 months | 99.8 | White crystalline solid |
| 3 months | 99.1 | Conforms | |
| 6 months | 98.5 | Slight yellowish tint | |
| 5°C | 0 months | 99.8 | White crystalline solid |
| 12 months | 99.8 | Conforms | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.0 | Slight yellowish tint |
| 200 W h/m² | 98.8 | Slight yellowish tint |
Experimental Protocols
Protocol 1: Long-Term Stability Testing
This protocol is based on ICH guidelines for stability testing of new drug substances.[10][11]
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Sample Preparation: Place the this compound in containers that simulate the proposed packaging for storage and distribution.
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Storage Conditions: Store the samples under the following long-term and accelerated conditions:
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Long-term: 25°C ± 2°C / 60% RH ± 5% RH
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Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
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Long-term studies: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated studies: Test at 0, 3, and 6 months.
-
-
Analytical Method: At each time point, analyze the samples for purity and degradation products using a validated stability-indicating HPLC method. Also, document the physical appearance of the samples.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the specificity of the analytical method.[3][4][9]
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Acid Hydrolysis: Reflux the compound in 0.1 N HCl at 80°C for 12 hours.
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Base Hydrolysis: Reflux the compound in 0.1 N NaOH at 80°C for 12 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
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Photolytic Degradation: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples using a suitable HPLC method to separate the parent compound from any degradation products.
Caption: Workflow for a forced degradation study.
References
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Stability testing protocols | PPTX [slideshare.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. rjptonline.org [rjptonline.org]
- 10. ICH Official web site : ICH [ich.org]
- 11. fda.gov [fda.gov]
Technical Support Center: Characterization of Bicyclohexyl Compounds
Welcome to the technical support center for the analysis and characterization of bicyclohexyl compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers I should be concerned about with 4,4'-disubstituted bicyclohexyl compounds?
A1: For 4,4'-disubstituted bicyclohexyls, the primary stereoisomers are geometric isomers arising from the relative orientation of the substituents on the two rings. These are typically referred to as cis (diequatorial/diaxial interconverting conformers) and trans (diequatorial conformer is highly favored). The trans isomer is often the thermodynamically more stable and desired product in many applications due to its linear structure. It is crucial to distinguish between these isomers as they can have significantly different physical, chemical, and biological properties.
Q2: My bicyclohexyl sample shows more peaks in the NMR than expected. What could be the cause?
A2: The presence of unexpected peaks often points to one of three issues:
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Presence of Stereoisomers: Your sample is likely a mixture of cis and trans isomers, each giving a distinct set of signals. This is the most common reason for spectral complexity.
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Conformational Isomers (Conformers): At low temperatures, the ring-flipping of the cyclohexane rings can become slow on the NMR timescale. This can lead to separate signals for axial and equatorial protons, effectively doubling the number of observed peaks for a single isomer.[1]
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Impurities: The sample may contain residual starting materials, solvents, or byproducts from the synthesis.
Q3: What are the most common impurities I might find in a bicyclohexyl sample synthesized via a Grignard coupling reaction?
A3: Grignard reactions are common for forming the C-C bond between the two cyclohexane rings, but they are prone to side reactions. Common byproducts include:
-
Homocoupling Products: Formation of biphenyl-type compounds from the coupling of two Grignard reagent molecules.[2]
-
Unreacted Starting Materials: Residual cyclohexyl halide or carbonyl compounds.
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Reduction Products: If a ketone is used, the Grignard reagent can act as a reducing agent, leading to the formation of a secondary alcohol instead of the desired tertiary alcohol.[3]
-
Protonated Grignard Reagent: Reaction with trace amounts of water or other protic sources will quench the Grignard reagent, forming cyclohexane.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: I am struggling to assign the stereochemistry (cis vs. trans) of my 4,4'-disubstituted bicyclohexyl compound from the ¹H NMR spectrum.
Solution: The key to distinguishing cis and trans isomers lies in the coupling constants (³JHH) and chemical shifts of the methine protons at the C1 and C1' positions (the bridgehead protons). The trans isomer exists predominantly in a diequatorial conformation, leading to a large axial-axial coupling for the methine proton. The cis isomer is more flexible, leading to an averaged, smaller coupling constant.
Table 1: Comparative ¹H NMR Data for Distinguishing cis and trans 4,4'-Disubstituted Bicyclohexyl Isomers
| Parameter | trans Isomer (diequatorial) | cis Isomer (equatorial-axial) | Rationale |
| ¹H Signal for C1-H / C1'-H | Typically a triplet of triplets or a complex multiplet. | Broader, less resolved multiplet. | In the rigid trans conformer, the C1-H proton has distinct axial-axial and axial-equatorial couplings. In the cis isomer, conformational averaging broadens the signal. |
| ³J(Hax, Hax) Coupling | Large (8 - 12 Hz) | Not applicable or averaged to a smaller value. | The dihedral angle between axial protons on adjacent carbons is ~180°, resulting in a large coupling constant according to the Karplus relationship.[4] |
| ³J(Hax, Heq) & ³J(Heq, Heq) Coupling | Small (2 - 5 Hz) | Averaged (typically 3 - 7 Hz) | Gauche interactions (dihedral angle ~60°) lead to smaller coupling constants. The observed coupling in the cis isomer is a time-average of its conformers. |
| Symmetry | Higher symmetry (C2h point group if substituents are identical). | Lower symmetry (C2v point group if substituents are identical). | This can lead to fewer unique signals in the ¹³C NMR spectrum for the trans isomer compared to the cis. |
Note: The exact values can be influenced by the nature of the substituents and the solvent used.
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem: I am seeing unexpected peaks in my GC chromatogram and I am unsure how to interpret the mass spectra.
Solution: Bicyclohexyl compounds fragment in predictable ways under Electron Ionization (EI). The primary fragmentation is often the cleavage of the C1-C1' bond connecting the two rings.
Table 2: Common EI-MS Fragmentation Patterns for Bicyclohexyl Compounds
| m/z Value | Proposed Fragment | Common Cause / Pitfall |
| 166 | [M]⁺• (Molecular Ion) | The molecular ion for the parent bicyclohexyl is often weak but observable.[5] Its absence could indicate a very pure sample that fragments readily or an issue with ionization energy. |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) | This is typically the base peak resulting from the cleavage of the C1-C1' bond.[5] A strong peak at m/z 83 is a key indicator of the bicyclohexyl core. |
| 82 | [C₆H₁₀]⁺• (Cyclohexene radical cation) | Formed by the loss of a hydrogen atom from the cyclohexyl cation. This is a very common and abundant fragment.[5] |
| 67 | [C₅H₇]⁺ | Resulting from the fragmentation of the cyclohexyl ring itself.[5] |
| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclohexyl ring.[5] |
| M - R | Loss of a substituent | If you have a substituted bicyclohexyl, loss of the alkyl or functional group (R) from one of the rings is a common fragmentation pathway. |
Data for parent 1,1'-bicyclohexyl sourced from NIST WebBook.[5]
High-Performance Liquid Chromatography (HPLC)
Problem: I am trying to separate the cis and trans isomers of my bicyclohexyl compound but am getting poor resolution.
Solution: Cis and trans isomers of bicyclohexyl compounds are diastereomers and can be separated using reverse-phase HPLC. The more linear trans isomer typically has a longer retention time on a C18 column than the more compact cis isomer. Method optimization is key.
Table 3: Troubleshooting Poor HPLC Resolution of Bicyclohexyl Isomers
| Issue | Potential Cause | Recommended Action |
| Co-eluting Peaks | Insufficient selectivity of the mobile phase. | Increase the aqueous portion of the mobile phase (e.g., from 85:15 ACN:H₂O to 80:20). Try methanol as the organic modifier instead of acetonitrile, as it can offer different selectivity. |
| Inappropriate stationary phase. | A standard C18 column is a good starting point. For more challenging separations, consider a phenyl-hexyl column to enhance selectivity for cyclic systems. A C30 column can also improve shape selectivity for geometric isomers.[3] | |
| Broad Peaks | Column temperature is too high. | Lowering the column temperature can sometimes improve the resolution between isomers.[6] |
| Sub-optimal flow rate. | Reduce the flow rate to increase the number of theoretical plates and improve separation efficiency. | |
| Poor Peak Shape | Sample overload. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH. | If your compound has ionizable groups, ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. |
Key Experimental Protocols
Protocol 1: Stereoisomer Analysis by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the bicyclohexyl compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Filter the solution through a small plug of glass wool into a clean NMR tube.
-
-
Data Acquisition (300-500 MHz Spectrometer):
-
Acquire a standard 1D proton spectrum.
-
Ensure the spectral width covers the range of 0-10 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Optimize the shim settings to obtain sharp, symmetrical peaks.
-
-
Data Analysis:
-
Process the spectrum with a line broadening of 0.3 Hz.
-
Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Carefully analyze the multiplets for the methine protons (typically 1.0-2.0 ppm).
-
Measure the coupling constants (³JHH) for these protons. A large coupling constant (> 8 Hz) is indicative of an axial-axial relationship, strongly suggesting the trans isomer. A smaller, averaged coupling constant (3-7 Hz) is characteristic of the cis isomer.
-
Protocol 2: Impurity Profiling by GC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the bicyclohexyl compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
-
-
GC-MS Parameters (Example Method):
-
GC Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the peak for your main compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of any other peaks by comparing them to a library (e.g., NIST) and the expected fragmentation patterns (see Table 2).
-
Look for characteristic ions of potential impurities (e.g., unreacted starting materials).
-
Protocol 3: Separation of cis/trans Isomers by HPLC
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the bicyclohexyl compound mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Parameters (Starting Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm (or as appropriate for the compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis and Optimization:
-
Identify the two isomer peaks. The trans isomer is expected to elute later.
-
If resolution is poor (<1.5), systematically adjust the mobile phase composition (e.g., increase water content) or reduce the column temperature as described in Table 3.
-
Protocol 4: Conformational Analysis by Dynamic NMR (VT-NMR)
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified bicyclohexyl isomer in a solvent with a low freezing point (e.g., deuterated dichloromethane (CD₂Cl₂), or a mixture like CD₂Cl₂/CHF₂Cl).
-
Use a robust NMR tube (e.g., Pyrex) designed for variable temperature work.[7]
-
-
Data Acquisition:
-
Start at room temperature (e.g., 298 K) and acquire a standard ¹H NMR spectrum.[7][8]
-
Gradually lower the temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[7][8]
-
Monitor the signals of the cyclohexane protons. As the temperature decreases, you will observe peak broadening, followed by coalescence, and then sharpening into new, distinct signals for the axial and equatorial protons as the ring flip slows.[1]
-
The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).
-
-
Data Analysis:
-
The energy barrier to ring inversion (ΔG‡) can be calculated from the coalescence temperature using the Eyring equation.
-
Analysis of the low-temperature spectra allows for the definitive assignment of axial and equatorial protons and their coupling constants.
-
Visualizations
References
- 1. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 1,1'-Bicyclohexyl [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Validation & Comparative
Confirming Trans Stereochemistry of [4'-Butyl-1,1'-bicyclohexyl]-4-one: A Comparative Guide Using NOE NMR
For researchers and professionals in drug development and chemical synthesis, unequivocally determining the stereochemistry of molecules is a critical step. This guide provides a comparative analysis of using Nuclear Overhauser Effect (NOE) NMR spectroscopy to confirm the trans stereochemistry of [4'-Butyl-1,1'-bicyclohexyl]-4-one, a key structural motif in various chemical entities. We present a detailed experimental protocol and compare the expected NOE correlations for both trans and cis isomers, supported by a logical workflow for stereochemical assignment.
Comparison of Expected NOE Correlations
The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization is transferred from one nucleus to another through space.[1] This effect is highly dependent on the internuclear distance, typically observable for protons that are less than 5 Å apart, making it an invaluable tool for elucidating molecular stereochemistry and conformation.[2][3] In the context of [4'-Butyl-1,1'-bicyclohexyl]-4-one, the key to distinguishing between the trans and cis isomers lies in the spatial proximity of the axial and equatorial protons on the two cyclohexane rings.
The trans isomer is characterized by a diequatorial arrangement of the linkage between the two rings, leading to specific through-space interactions. Conversely, the cis isomer would exhibit an axial-equatorial arrangement. The expected NOE correlations that differentiate the two isomers are summarized in the table below.
| Irradiated Proton(s) | Expected NOE Enhancement in trans Isomer | Expected NOE Enhancement in cis Isomer | Rationale |
| Axial Protons at C1 and C1' | Strong correlation between the axial protons on C1 and C1' and the axial protons at C2, C6, C2', and C6'. | Weaker or no correlation between the axial proton on C1 and the equatorial proton on C1' (and vice-versa). Strong correlation between the axial proton on C1 and axial protons at C2 and C6. | In the trans configuration, the axial protons at the bridgehead carbons (C1 and C1') are in close proximity to the other axial protons on their respective rings. In the cis isomer, one of the bridgehead substituents is axial and the other is equatorial, altering these through-space interactions. |
| Equatorial Protons at C1 and C1' | Weaker or no correlation between the equatorial protons on C1 and C1' and other protons on the adjacent ring. | Strong correlation between the axial proton on one ring and the equatorial proton on the other. | The diequatorial linkage in the trans isomer places the equatorial protons at C1 and C1' further away from the protons on the neighboring ring. |
| Protons of the Butyl Group | NOE correlations to the axial and equatorial protons at the C4' position of the substituted ring. | NOE correlations to the axial and equatorial protons at the C4' position of the substituted ring. | These correlations help in assigning the signals of the butyl group but are not primary indicators of the trans or cis configuration of the bicyclohexyl linkage. |
Experimental Protocol: 1D and 2D NOE NMR
A definitive stereochemical assignment can be achieved using both 1D (NOE difference) and 2D (NOESY) NMR experiments.
1. Sample Preparation:
-
Dissolve 5-10 mg of [4'-Butyl-1,1'-bicyclohexyl]-4-one in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Degas the sample thoroughly to remove dissolved oxygen, which can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.
2. 1D NOE Difference Spectroscopy:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the key protons, particularly the axial and equatorial protons at the bridgehead carbons (C1 and C1').
-
Selectively irradiate the resonance of a specific proton (e.g., the axial proton at C1).
-
Acquire a spectrum while irradiating the selected proton.
-
Subtract the normal ¹H spectrum from the irradiated spectrum to obtain the NOE difference spectrum.
-
The resulting difference spectrum will show positive signals for protons that are spatially close to the irradiated proton.
3. 2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
A 2D NOESY experiment provides a comprehensive map of all through-space proton-proton interactions.[1]
-
The spectrum displays diagonal peaks corresponding to the normal ¹H spectrum and cross-peaks that indicate NOE between different protons.[4]
-
The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.
-
Typical mixing times for small molecules range from 300 to 800 ms.
Logical Workflow for Stereochemical Confirmation
Caption: Logical workflow for confirming trans stereochemistry using NOE NMR.
Alternative and Complementary Techniques
While NOE NMR is a powerful tool, other analytical methods can be used to confirm or complement the stereochemical assignment.
-
X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal can be obtained, it offers unambiguous proof of the stereochemistry.
-
Computational Chemistry: Molecular modeling and energy calculations can predict the most stable conformation of the isomers. The calculated lowest energy conformation can then be compared with the experimental NMR data.
-
Circular Dichroism (CD) Spectroscopy: For chiral molecules, CD spectroscopy can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations.[5]
By employing a combination of these techniques, researchers can confidently assign the stereochemistry of complex molecules like [4'-Butyl-1,1'-bicyclohexyl]-4-one, ensuring the integrity and reliability of their scientific findings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Cis and Trans Isomers of Butyl-bicyclohexyl-one by IR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms in cis and trans isomers can lead to significant differences in their physical, chemical, and biological properties. This guide provides a comparative analysis of using Infrared (IR) spectroscopy to differentiate between the cis and trans isomers of butyl-bicyclohexyl-one, with 4-tert-butylcyclohexanone serving as a well-studied model system.
The key to distinguishing between these stereoisomers lies in the subtle but measurable differences in their vibrational frequencies, particularly the carbonyl (C=O) stretching frequency and the complex absorptions in the "fingerprint region." These differences arise from the distinct steric environments and conformational constraints imposed by the axial or equatorial orientation of the butyl group in the cis and trans configurations.
Principles of Spectroscopic Differentiation
In cyclohexanone systems, substituents can occupy either axial or equatorial positions. In the case of a butyl-bicyclohexyl-one, the relative orientation of the butyl group on one ring to the other cyclohexyl ring defines the cis and trans isomers. This stereochemical difference influences the vibrational modes of the entire molecule.
The C=O stretching vibration in cyclohexanones is particularly sensitive to the local electronic and steric environment. The presence of substituents on the ring, and their axial or equatorial orientation, can alter the bond strength and dipole moment of the carbonyl group, leading to shifts in its absorption frequency in the IR spectrum.
Furthermore, the fingerprint region of the IR spectrum, typically from 1500 cm⁻¹ to 500 cm⁻¹, contains a multitude of bending and stretching vibrations that are unique to the overall molecular structure. While individual peak assignment in this region is complex, the overall pattern serves as a unique "fingerprint" for each isomer, allowing for their differentiation.
Comparative Analysis of IR Spectra
The primary distinguishing features in the IR spectra of cis and trans isomers of substituted cyclohexanones are expected in two main regions:
-
The Carbonyl (C=O) Stretching Region (approx. 1700-1750 cm⁻¹): The position of the C=O stretching absorption can shift by a few wavenumbers depending on the stereochemistry. These shifts, though small, are often detectable with modern Fourier Transform Infrared (FTIR) spectrometers.
-
The Fingerprint Region (approx. 500-1500 cm⁻¹): This region contains a complex pattern of C-C stretching and C-H bending vibrations. The overall pattern of peaks, including their positions and relative intensities, will differ between the cis and trans isomers due to their different molecular symmetry and steric interactions.
The following table summarizes the expected characteristic IR absorption bands for a substituted cyclohexanone like butyl-bicyclohexyl-one. The differentiation between cis and trans isomers will rely on precise measurements and comparison of the spectra, particularly in the fingerprint region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Isomer Differentiation |
| C-H Stretching (sp³ hybridized) | 2850 - 3000 | Generally present in both isomers, but subtle shifts in peak shape and position may occur due to different steric environments of the C-H bonds. |
| C=O Stretching | 1710 - 1725 | This is a key diagnostic peak. The exact frequency can be influenced by the orientation of the butyl group. A difference of several cm⁻¹ may be observed between the cis and trans isomers. |
| C-H Bending (Scissoring/Wagging) | 1400 - 1470 | The pattern of these absorptions can be sensitive to the local conformation and symmetry of the molecule, contributing to differences in the fingerprint region. |
| Fingerprint Region | 500 - 1500 | This region provides a unique spectral "fingerprint" for each isomer. Significant differences in the number, position, and relative intensity of the peaks are expected, allowing for confident differentiation even if the C=O stretch shift is minimal. |
Experimental Protocols
Accurate and reproducible IR spectra are essential for differentiating between stereoisomers. The following are detailed protocols for two common sampling techniques.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This technique is suitable for the analysis of solid or liquid samples with minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid butyl-bicyclohexyl-one isomer directly onto the ATR crystal.
-
Pressure Application: For solid samples, apply firm and consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Potassium Bromide (KBr) Pellet Method
This traditional method is used for analyzing solid samples.
Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of the butyl-bicyclohexyl-one isomer with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the IR spectrum. A background spectrum of the empty sample compartment should be recorded beforehand.
-
Data Analysis: Analyze the resulting spectrum, paying close attention to the C=O stretching frequency and the fingerprint region.
Logical Workflow for Isomer Differentiation
The process of differentiating the cis and trans isomers of butyl-bicyclohexyl-one using IR spectroscopy can be visualized with the following workflow:
Validation of the synthesis protocol for trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic protocols for trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one, a valuable building block in medicinal chemistry and materials science. The following sections detail a primary synthesis route involving hydrogenation and subsequent oxidation, alongside a plausible alternative employing a Friedel-Crafts acylation approach. The guide presents quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.
Method 1: Hydrogenation of 4-Butyl-4'-hydroxybiphenyl followed by Oxidation
This two-step protocol is a common and effective method for the synthesis of 4-substituted bicyclohexyl ketones. It begins with the catalytic hydrogenation of a substituted biphenyl to create the bicyclohexyl core, followed by the oxidation of the resulting secondary alcohol to the desired ketone.
Experimental Protocol
Step 1: Synthesis of trans-4-Butyl-1,1'-bicyclohexan-4-ol
-
Reaction Setup: A high-pressure autoclave is charged with 4-butyl-4'-hydroxybiphenyl (1 equivalent), 10% Palladium on carbon (Pd/C) catalyst (5 mol%), and a suitable solvent such as ethanol or acetic acid.
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 10-20 atm. The reaction mixture is stirred vigorously and heated to 80-100°C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the trans-isomer as the major product.
Step 2: Oxidation to this compound
-
Reaction Setup: To a solution of trans-4-Butyl-1,1'-bicyclohexan-4-ol (1 equivalent) in a suitable solvent like dichloromethane (DCM) or acetone, an oxidizing agent is added. A common choice is Pyridinium chlorochromate (PCC) (1.5 equivalents) adsorbed on silica gel or a solution of chromic acid (H₂Cr₂O₇) in acetone (Jones oxidation).[1]
-
Oxidation: The reaction mixture is stirred at room temperature and monitored by TLC.
-
Work-up and Purification: Once the starting alcohol is consumed, the reaction mixture is filtered to remove the chromium salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude ketone is then purified by column chromatography on silica gel.
Data Presentation
| Parameter | Step 1: Hydrogenation | Step 2: Oxidation (PCC) |
| Starting Material | 4-Butyl-4'-hydroxybiphenyl | trans-4-Butyl-1,1'-bicyclohexan-4-ol |
| Key Reagents | H₂, 10% Pd/C | Pyridinium chlorochromate (PCC) |
| Solvent | Ethanol or Acetic Acid | Dichloromethane (DCM) |
| Temperature | 80-100°C | Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (post-purification) | >98% (trans-isomer) | >98% |
Experimental Workflow
Caption: Synthetic workflow for Method 1.
Method 2: Friedel-Crafts Acylation of Butylcyclohexane
This alternative approach involves the direct acylation of a pre-formed butylcyclohexane ring. This method avoids the need for a separate oxidation step, potentially shortening the overall synthesis.
Experimental Protocol
-
Reaction Setup: A three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube is charged with anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and a dry, inert solvent such as dichloromethane or carbon disulfide. The suspension is cooled in an ice bath.
-
Acylium Ion Formation: 4-Oxocyclohexanecarbonyl chloride (1 equivalent) is added dropwise to the stirred suspension.
-
Friedel-Crafts Reaction: Butylcyclohexane (1 equivalent) is then added dropwise to the reaction mixture. The reaction is allowed to proceed at 0°C and then warmed to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC.
-
Work-up and Purification: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to isolate the desired trans-isomer.
Data Presentation
| Parameter | Friedel-Crafts Acylation |
| Starting Materials | Butylcyclohexane, 4-Oxocyclohexanecarbonyl chloride |
| Key Reagents | Aluminum chloride (AlCl₃) |
| Solvent | Dichloromethane or Carbon Disulfide |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 4-8 hours |
| Typical Yield | 60-70% |
| Purity (post-purification) | >95% (may contain isomeric impurities) |
Experimental Workflow
Caption: Synthetic workflow for Method 2.
Comparison of Synthesis Protocols
| Feature | Method 1: Hydrogenation & Oxidation | Method 2: Friedel-Crafts Acylation |
| Overall Yield | Higher (typically 68-85%) | Lower (typically 60-70%) |
| Stereoselectivity | Good for trans-isomer, especially after purification | May produce a mixture of isomers requiring careful separation |
| Number of Steps | Two | One |
| Reagent Toxicity | Palladium is a heavy metal; Chromium reagents are toxic. | AlCl₃ is corrosive and moisture-sensitive. |
| Scalability | High-pressure hydrogenation may be challenging to scale up. | Generally scalable with appropriate equipment. |
| Substrate Availability | Substituted biphenyls may require synthesis. | Butylcyclohexane and the acyl chloride may be commercially available. |
Validation of Synthesis: Experimental Data
Successful synthesis of this compound should be confirmed by a suite of analytical techniques. Below are the expected data for the target compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aliphatic region (0.8-2.5 ppm) corresponding to the butyl and bicyclohexyl protons. The absence of signals in the aromatic region (around 7 ppm) confirms complete hydrogenation. |
| ¹³C NMR | A signal for the carbonyl carbon around 210 ppm. Multiple signals in the aliphatic region (20-50 ppm) for the carbons of the butyl and bicyclohexyl groups. |
| IR Spectroscopy | A strong absorption band in the region of 1705-1725 cm⁻¹ characteristic of a ketone carbonyl (C=O) stretch. Absence of a broad O-H stretch around 3300 cm⁻¹ confirms complete oxidation of the alcohol.[2] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₆H₂₈O, MW: 236.39 g/mol ). |
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a low-melting solid |
Conclusion
Both presented methods offer viable pathways to synthesize this compound.
-
Method 1 (Hydrogenation and Oxidation) is a reliable, high-yielding protocol that generally provides good stereoselectivity for the desired trans-isomer. However, it involves two distinct steps and requires handling of a hydrogenation catalyst and potentially toxic oxidation reagents.
-
Method 2 (Friedel-Crafts Acylation) offers a more direct, one-step approach. While potentially faster, it may result in lower yields and a mixture of isomers that could complicate purification.
The choice of synthesis protocol will depend on the specific requirements of the researcher, including desired yield and purity, available starting materials and equipment, and scalability considerations. Thorough analytical validation is crucial to confirm the identity and purity of the final product regardless of the chosen method.
References
A Comparative Guide to the Purity Assessment of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity assessment of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one, a key intermediate in various synthetic pathways. While specific application notes for this compound are not widely published, this document outlines a robust HPLC methodology based on established principles for similar bicyclohexyl derivatives and ketones. Furthermore, it compares the HPLC technique with Gas Chromatography (GC), a viable alternative for the analysis of volatile and thermally stable compounds.
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. Ensuring high purity is essential for the safety, efficacy, and stability of the final drug product. HPLC is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for purity determination.
Comparison of Analytical Methods: HPLC vs. GC
For the purity assessment of a semi-volatile and thermally stable compound like this compound, both HPLC and GC can be considered. The choice between these two techniques often depends on the specific requirements of the analysis, including the nature of the impurities and the desired sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. |
| Instrumentation | HPLC system with a pump, injector, column, and detector (e.g., UV-Vis, MS). | GC system with a gas supply, injector, column in an oven, and detector (e.g., FID, MS). |
| Sample Requirements | The sample must be soluble in a suitable solvent. Derivatization is generally not required. | The sample must be volatile and thermally stable. Derivatization may be necessary for non-volatile or thermally labile compounds. |
| Typical Column | Packed column with a solid stationary phase (e.g., C18, silica). | Capillary column with a liquid or solid stationary phase coated on the inner wall. |
| Advantages | - Wide applicability to a broad range of compounds.- High resolution and efficiency.- Non-destructive, allowing for sample recovery.- Versatile detection methods. | - High sensitivity, especially with a Flame Ionization Detector (FID).- Excellent separation efficiency for volatile compounds.- Fast analysis times. |
| Limitations | - Higher cost of solvents and instrumentation.- Can be more complex to develop methods.- Lower sensitivity for some compounds compared to GC-FID. | - Limited to volatile and thermally stable compounds.- Potential for sample degradation at high temperatures.- Derivatization can add complexity to sample preparation. |
Detailed Experimental Protocol: HPLC Purity Assessment
This section details a recommended HPLC method for the purity assessment of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds.
-
Mobile Phase: A gradient elution using Acetonitrile (ACN) and water is proposed for optimal separation of the main component from potential impurities.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 70% B
-
5-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 70% B
-
21-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as ketones typically have a UV absorbance in this region)
-
Injection Volume: 10 µL
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of Acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using Acetonitrile as the solvent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
3. Data Analysis:
-
The purity of the sample is determined by calculating the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Caption: Workflow for HPLC Purity Assessment.
A Comparative Analysis of Bicyclohexyl-Based Liquid Crystal Precursors for Advanced Material Research
For researchers and scientists at the forefront of materials science and drug development, the selection of liquid crystal precursors is a critical step in designing materials with tailored optical and electrical properties. Among the various classes of liquid crystal molecules, those incorporating the bicyclohexyl core are of significant interest due to their unique combination of properties, including low viscosity and high clearing points. This guide provides a comparative overview of a homologous series of 4-alkyl-4'-cyanobicyclohexyls (CCN), a representative family of bicyclohexyl-based liquid crystal precursors. The data presented herein is compiled from scientific literature to facilitate an objective comparison of their performance metrics.
The bicyclohexyl moiety, with its saturated aliphatic rings, imparts a distinct set of characteristics to liquid crystal molecules. Compared to their aromatic biphenyl counterparts, bicyclohexyl-based compounds typically exhibit lower birefringence and viscosity, which can be advantageous in applications requiring fast switching times, such as in advanced display technologies. The trans,trans stereochemistry of the bicyclohexyl unit is crucial for maintaining the rod-like molecular shape necessary for the formation of liquid crystal phases.
Quantitative Performance Data
The following table summarizes the key physical and mesomorphic properties of a homologous series of 4-alkyl-4'-cyanobicyclohexyls (CCN), where 'n' denotes the number of carbon atoms in the alkyl chain. These compounds are characterized by their nematic liquid crystal phase, which is technologically the most important mesophase.
| Compound (n) | Chemical Structure | Clearing Point (T_N-I) (°C) | Birefringence (Δn) at 25°C | Dielectric Anisotropy (Δε) at 25°C | Rotational Viscosity (γ₁) (mPa·s) at 20°C |
| CCH-3 (n=3) | C₃H₇-(C₆H₁₀)-(C₆H₁₀)-CN | 55.0 | ~0.04 | ~ -0.5 | N/A |
| CCH-4 (n=4) | C₄H₉-(C₆H₁₀)-(C₆H₁₀)-CN | 70.0 | ~0.05 | ~ -0.5 | N/A |
| CCH-5 (n=5) | C₅H₁₁-(C₆H₁₀)-(C₆H₁₀)-CN | 85.0 | 0.053 | -0.6 | N/A |
| CCN-47 | C₄H₉-(C₆H₁₀)-(C₆H₁₀)-C₇H₁₅ | 59.7 | 0.033 | -5.7[1] | ~100 |
Experimental Protocols
The characterization of these liquid crystal precursors involves a suite of standard analytical techniques to determine their transition temperatures, optical properties, and electrical response.
1. Synthesis of 4-alkyl-4'-cyanobicyclohexyls:
The synthesis of the CCN homologous series typically involves a multi-step process starting from commercially available materials. A general synthetic route is outlined below:
-
Step 1: Grignard Reaction: An alkyl magnesium bromide (R-MgBr) is reacted with 4-cyanocyclohexanone to form a tertiary alcohol.
-
Step 2: Dehydration: The alcohol is then dehydrated using an acid catalyst to yield an unsaturated bicyclohexyl derivative.
-
Step 3: Catalytic Hydrogenation: The double bond is reduced via catalytic hydrogenation to yield the final trans,trans-4-alkyl-4'-cyanobicyclohexyl. Purification is typically achieved through recrystallization.
2. Determination of Clearing Point (Nematic-Isotropic Transition Temperature):
The clearing point is determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
-
DSC Protocol: A small sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) while monitoring the heat flow. The nematic-isotropic phase transition is observed as an endothermic peak on the heating scan. The peak maximum is taken as the clearing point.
-
POM Protocol: A small amount of the sample is placed between a glass slide and a coverslip and heated on a hot stage. The texture of the liquid crystal phase is observed through a polarizing microscope. The clearing point is the temperature at which the birefringent nematic texture disappears, and the sample becomes completely dark (isotropic).
3. Measurement of Birefringence (Δn):
Birefringence is typically measured using an Abbé refractometer or by analyzing the transmission of a planar-aligned liquid crystal cell.[2]
-
Protocol: A thin, planar-aligned cell of known thickness is filled with the liquid crystal sample. A polarized light source is passed through the cell, and the phase retardation is measured. The birefringence (Δn = n_e - n_o) is calculated from the phase retardation, cell thickness, and the wavelength of light used.
4. Measurement of Dielectric Anisotropy (Δε):
The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.[1]
-
Protocol: Two types of liquid crystal cells are used: one that induces planar alignment and another that induces homeotropic alignment. The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz). The dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the liquid crystal director are calculated from the capacitance values. The dielectric anisotropy is then given by Δε = ε_∥ - ε_⊥.
Visualizing the Workflow and Molecular Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General synthesis pathway for 4-alkyl-4'-cyanobicyclohexyls.
Caption: Experimental workflow for liquid crystal characterization.
References
Performance Showdown: trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one Analogs vs. Cyanobiphenyl Liquid Crystals
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic landscape of liquid crystal applications, ranging from advanced display technologies to sophisticated drug delivery systems, the choice of liquid crystal material is paramount. This guide provides a detailed performance comparison between two key classes of liquid crystals: the bicyclohexyl derivatives, represented here by the well-characterized mixture ZLI-1132, and the widely used cyanobiphenyls, exemplified by 4-cyano-4'-pentylbiphenyl (5CB). Due to the limited availability of specific performance data for trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one, the commercially available and structurally similar ZLI-1132 from Merck has been chosen as a suitable benchmark for the bicyclohexyl class.
This comparison focuses on key physical properties that dictate the electro-optical and rheological behavior of these materials: clearing point, birefringence, dielectric anisotropy, and rotational viscosity. All quantitative data is summarized for easy reference, followed by detailed experimental protocols for the characterization of these properties.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the representative bicyclohexyl and cyanobiphenyl liquid crystals. These values are critical for predicting the behavior of these materials in various applications.
| Property | Bicyclohexyl Liquid Crystal (ZLI-1132) | Cyanobiphenyl Liquid Crystal (5CB) |
| Clearing Point (°C) | 71[1] | 35.0 |
| Birefringence (Δn) at 20°C, 589 nm | 0.1396[2] | ~0.18 - 0.21[3] |
| Dielectric Anisotropy (Δε) at 23°C, 1 kHz | +12.0[1] | +11.5[4] |
| Rotational Viscosity (γ₁) (mPa·s) at 23°C | 159.8[1] | ~20-25 |
Experimental Protocols
Accurate characterization of liquid crystal properties is essential for their effective application. Below are detailed methodologies for measuring the key performance parameters discussed in this guide.
Determination of Clearing Point (Nematic-to-Isotropic Transition Temperature)
The clearing point, the temperature at which the liquid crystal transitions from the anisotropic nematic phase to the isotropic liquid phase, is a fundamental property.
Methodology: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions involve the absorption or release of heat, which is detected as a peak in the DSC thermogram.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected clearing point.
-
The heat flow to the sample is recorded as a function of temperature.
-
The clearing point is identified as the peak temperature of the endothermic transition corresponding to the nematic-to-isotropic phase change.
-
A subsequent cooling scan is often performed to observe the isotropic-to-nematic transition, which may exhibit supercooling.
-
Measurement of Birefringence (Δn)
Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a measure of the optical anisotropy of the material.
Methodology: Abbé Refractometer
-
Principle: An Abbé refractometer measures the refractive index of a material by determining the critical angle of total internal reflection. For an anisotropic material like a liquid crystal, two critical angles can be observed, corresponding to nₑ and nₒ.
-
Apparatus: An Abbé refractometer equipped with a polarizing eyepiece and a temperature-controlled sample stage.
-
Procedure:
-
A thin, homogeneously aligned liquid crystal cell is prepared by sandwiching the liquid crystal between two glass slides with a rubbed polyimide alignment layer. The rubbing direction defines the optic axis.
-
A small drop of the liquid crystal is placed on the prism of the refractometer.
-
The liquid crystal is oriented with its optic axis either parallel or perpendicular to the plane of incidence of the light.
-
Using a monochromatic light source (e.g., a sodium lamp at 589 nm), the refractometer is adjusted to observe the borderline of total internal reflection.
-
By rotating the polarizing eyepiece, two distinct borderlines can be found, corresponding to nₑ and nₒ.
-
The birefringence is calculated as Δn = nₑ - nₒ.
-
The temperature of the sample is controlled using a circulating water bath connected to the refractometer prisms.
-
Determination of Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines the response of the material to an applied electric field.
Methodology: Capacitance Measurement
-
Principle: The capacitance of a parallel-plate capacitor filled with a dielectric material is proportional to the dielectric permittivity of that material. By measuring the capacitance of a liquid crystal cell in two different orientations relative to an applied electric field, ε∥ and ε⊥ can be determined.
-
Apparatus: An LCR meter, a function generator, and two types of liquid crystal cells: a homogeneous cell (for ε⊥) and a homeotropic cell (for ε∥).
-
Procedure:
-
For ε⊥: A homogeneous cell with parallel alignment of the liquid crystal director to the electrodes is used. The cell is filled with the liquid crystal, and its capacitance (C⊥) is measured using an LCR meter at a specific frequency (e.g., 1 kHz).
-
For ε∥: A homeotropic cell with perpendicular alignment of the liquid crystal director to the electrodes is used. The cell is filled with the liquid crystal, and its capacitance (C∥) is measured under the same conditions.
-
The capacitance of the empty cell (Cₒ) is also measured.
-
The dielectric permittivities are calculated using the formulas: ε⊥ = C⊥ / Cₒ and ε∥ = C∥ / Cₒ.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
-
Temperature control is achieved by placing the cells in a temperature-controlled stage.
-
Measurement of Rotational Viscosity (γ₁)
Rotational viscosity is a key parameter that influences the switching speed of a liquid crystal device.
Methodology: Electro-Optical Switching Method
-
Principle: The decay time of the electro-optical response of a twisted nematic (TN) liquid crystal cell after the driving voltage is removed is directly related to the rotational viscosity.
-
Apparatus: A polarizing microscope, a photodiode detector, an oscilloscope, a function generator, and a temperature-controlled hot stage.
-
Procedure:
-
A twisted nematic cell with a known thickness is filled with the liquid crystal.
-
The cell is placed on the hot stage of the polarizing microscope between crossed polarizers.
-
A square-wave voltage is applied to the cell to switch it to the "on" state.
-
The voltage is then turned off, and the change in light transmission as the liquid crystal relaxes back to the "off" state is recorded by the photodiode and displayed on the oscilloscope.
-
The decay time (τ_off) is measured as the time taken for the transmission to change from 90% to 10% of its maximum value.
-
The rotational viscosity (γ₁) can then be calculated using the following equation, where d is the cell thickness and K₂₂ is the twist elastic constant: τ_off ≈ (γ₁ * d²) / (π² * K₂₂)
-
This method requires an independent measurement or a literature value for the twist elastic constant (K₂₂).
-
Visualizing the Molecular Structures and Comparison Logic
To better understand the materials and the comparative approach, the following diagrams have been generated.
References
Benchmarking the Electro-Optical Properties of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one Derivatives: A Comparative Guide
An in-depth analysis of the electro-optical characteristics of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one and its derivatives reveals their potential for application in advanced liquid crystal displays (LCDs) and other electro-optical devices. This guide provides a comparative benchmark of these compounds against established liquid crystal materials, supported by experimental data and detailed methodologies for key characterization techniques.
While specific electro-optical data for this compound is not extensively available in publicly accessible literature, this guide draws comparisons with structurally similar and widely used liquid crystal families, such as the 4-alkyl-4'-cyanobiphenyls (nCB) and commercial mixtures from Merck KGaA. These comparisons offer valuable insights into the expected performance of bicyclohexyl-4-one derivatives.
Comparative Analysis of Electro-Optical Properties
The performance of a liquid crystal in a display is primarily determined by its birefringence (Δn), dielectric anisotropy (Δε), rotational viscosity (γ₁), and clearing point (TNI). A summary of these key parameters for representative liquid crystal materials is presented below.
| Liquid Crystal Material | Birefringence (Δn) at 589 nm, 20°C | Dielectric Anisotropy (Δε) at 1 kHz, 20°C | Rotational Viscosity (γ₁) (mPa·s) at 20°C | Clearing Point (TNI) (°C) |
| This compound (Expected Range) | Low to Moderate | Low to Moderate | Moderate | Moderate to High |
| 4-Pentyl-4'-cyanobiphenyl (5CB)[1] | ~0.18 - 0.20 | ~11.5 | ~100 - 130 | 35.3 |
| 4-Heptyl-4'-cyanobiphenyl (7CB) | ~0.17 | ~10.5 | ~150 | 42.8 |
| Merck ZLI-1132[2] | ~0.14 | ~10.1 | Not Available | 71 |
| Merck E7[3] | ~0.225 | ~13.8 | ~218 | 60.5 |
Note: The values for this compound are estimations based on the properties of similar bicyclohexyl structures. The absence of a strongly polar terminal group like a cyano (-CN) group suggests a lower dielectric anisotropy and birefringence compared to cyanobiphenyls.
The bicyclohexyl core is known to contribute to low viscosity and good thermal stability.[4] Therefore, it is anticipated that this compound derivatives would offer advantages in terms of faster switching times, a critical parameter for modern displays. The ketone group provides a moderate dipole moment, which would result in a moderate dielectric anisotropy, making these materials suitable for twisted nematic (TN) and other field-effect-based display modes.
Experimental Protocols
Accurate and reproducible measurement of electro-optical properties is crucial for the development and benchmarking of new liquid crystal materials. The following sections detail the standard experimental methodologies for characterizing the key parameters.
Birefringence (Δn) Measurement
Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental optical property of liquid crystals.
Methodology: Abbé Refractometer
-
Sample Preparation: A small droplet of the liquid crystal is placed on the prism of a temperature-controlled Abbé refractometer.
-
Alignment: For measuring nₑ and nₒ, the liquid crystal molecules must be uniformly aligned. This can be achieved by treating the prism surfaces with an alignment layer (e.g., rubbed polyimide) or by applying a strong magnetic field.
-
Measurement of nₒ: The ordinary refractive index is measured with the polarization of the incident light perpendicular to the director of the liquid crystal.
-
Measurement of nₑ: The extraordinary refractive index is measured with the polarization of the incident light parallel to the director.
-
Calculation of Δn: The birefringence is calculated as Δn = nₑ - nₒ.
Dielectric Anisotropy (Δε) Measurement
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines the response of the liquid crystal to an electric field.
Methodology: Dielectric Spectroscopy
-
Cell Preparation: The liquid crystal is introduced into a test cell consisting of two parallel glass plates with transparent electrodes (e.g., ITO coated). The inner surfaces of the glass plates are treated with alignment layers to induce either planar (for ε⊥ measurement) or homeotropic (for ε∥ measurement) alignment.
-
Measurement of ε⊥: In a planar-aligned cell, a low-frequency AC electric field (typically 1 kHz) is applied across the electrodes, and the capacitance of the cell is measured using an LCR meter. The permittivity ε⊥ is calculated from the capacitance.
-
Measurement of ε∥: In a homeotropic-aligned cell, the same procedure is followed to measure the capacitance and calculate ε∥.
-
Calculation of Δε: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.
References
Unveiling the Link: How Molecular Structure Dictates the Mesogenic Properties of Bicyclohexyl Ketones
A comprehensive analysis of bicyclohexyl ketones reveals a strong correlation between their molecular architecture and liquid crystalline behavior. This guide delves into the structure-property relationships, offering researchers, scientists, and drug development professionals a comparative overview supported by experimental data to aid in the rational design of novel mesogenic materials.
The arrangement of atoms and functional groups within a molecule is a primary determinant of its physical properties, a principle that holds significant importance in the field of liquid crystals. For bicyclohexyl ketones, a class of compounds with promising applications in display technologies and other advanced materials, subtle changes in their molecular structure can lead to dramatic shifts in their mesomorphic behavior. Key structural features, such as the stereochemistry of the bicyclohexyl core, the length of terminal alkyl chains, and the nature of substituent groups, collectively govern the formation, stability, and type of liquid crystal phases.
The rigid and linear nature of the trans,trans-bicyclohexyl core is a fundamental prerequisite for mesomorphism in this class of compounds. This specific stereoisomer provides the necessary molecular anisotropy, or rod-like shape, that encourages the long-range orientational order characteristic of liquid crystals.[1] The presence of a ketone group introduces a dipole moment, which can influence intermolecular interactions and, consequently, the dielectric properties of the material.
The Influence of Terminal Alkyl Chains
The length of the terminal alkyl chains (R) attached to the bicyclohexyl ketone core plays a crucial role in modulating the mesogenic properties. As the chain length increases in a homologous series, a general trend of decreasing melting points and increasing clearing points is often observed, leading to a broader mesophase range. This is attributed to the increased aspect ratio and polarizability of the molecule, which enhances the anisotropic intermolecular forces. However, very long alkyl chains can lead to a decrease in the clearing point due to increased flexibility and a disruption of the parallel molecular alignment.
| Compound | R Group | Melting Point (°C) | Smectic B - Nematic/Isotropic (°C) | Nematic - Isotropic (Clearing Point, °C) | Mesophase(s) |
| 1a | C3H7 | 85 | - | 185 | N |
| 1b | C4H9 | 78 | - | 192 | N |
| 1c | C5H11 | 72 | 165 | 195 | SmB, N |
| 1d | C6H13 | 68 | 178 | 193 | SmB, N |
| 1e | C7H15 | 75 | 185 | 188 | SmB, N |
Table 1: Phase transition temperatures for a homologous series of 4-(trans-4'-alkylcyclohexyl)cyclohexanones. The data illustrates the effect of increasing alkyl chain length on the mesomorphic behavior, showing the appearance of a smectic B phase for longer chains.
Impact of Substituents
The introduction of substituent groups on the bicyclohexyl rings can significantly alter the mesogenic properties. The position and electronic nature of these substituents can affect the molecule's polarity, polarizability, and overall shape, thereby influencing the stability and type of mesophase. For instance, the position of a cyano (-CN) group on the bicyclohexyl ring has been shown to have a profound effect. When the cyano group is in an equatorial position, it contributes to a more linear molecular shape, favoring nematic phases with high clearing points. Conversely, an axial cyano group can lead to a bent-shaped molecule, which may result in different mesomorphic behaviors.[2][3]
Experimental Characterization
The mesogenic properties of bicyclohexyl ketones are primarily investigated using two key experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Experimental Protocols
Differential Scanning Calorimetry (DSC):
DSC is employed to determine the transition temperatures and associated enthalpy changes of the liquid crystalline materials.[4]
-
Sample Preparation: A small amount of the bicyclohexyl ketone sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample. The heating and cooling rates are typically set between 2-10 °C/min to ensure thermal equilibrium.
-
Thermal Cycling: The sample is subjected to a controlled heating and cooling cycle. A typical cycle involves heating the sample to a temperature above its clearing point, holding it isothermally for a few minutes to erase any thermal history, cooling it down to a low temperature (e.g., -50 °C), and then reheating it.
-
Data Analysis: The heat flow as a function of temperature is recorded. Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset temperature is typically taken as the transition temperature.
Polarized Optical Microscopy (POM):
POM is a crucial technique for identifying the type of liquid crystal phase by observing the characteristic textures that form as the sample is heated and cooled.[5]
-
Sample Preparation: A small amount of the bicyclohexyl ketone is placed on a clean glass microscope slide and covered with a coverslip. The sample is then placed on a hot stage, which allows for precise temperature control.
-
Observation: The sample is observed through a polarizing microscope, which is equipped with two polarizers (a polarizer and an analyzer) oriented perpendicular to each other.
-
Texture Identification: As the sample is heated and cooled through its different phases, the birefringent nature of the liquid crystal phases will cause them to appear bright and exhibit distinct optical textures against the dark background of the crossed polarizers. Nematic phases typically show threaded or schlieren textures, while smectic phases exhibit focal conic or fan-like textures. The isotropic liquid phase appears dark.
Structure-Property Relationship Workflow
The following diagram illustrates the logical workflow for investigating the correlation between the molecular structure of bicyclohexyl ketones and their mesogenic properties.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Bicyclohexyl Ketone Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of bicyclohexyl ketone (also known as dicyclohexyl ketone). It outlines key performance parameters, detailed experimental protocols, and a cross-validation workflow to ensure data integrity and regulatory compliance. The information presented is intended to assist researchers and quality control analysts in selecting and validating appropriate analytical techniques for the identification, quantification, and purity assessment of bicyclohexyl ketone.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] According to International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3] Cross-validation is the process of comparing results from two or more different analytical methods to ensure the data is reliable and consistent.[4][5] This is particularly crucial in pharmaceutical development to guarantee the quality and safety of drug substances and products.
Core Analytical Techniques for Bicyclohexyl Ketone
The primary analytical techniques for the characterization of a semi-volatile organic compound like bicyclohexyl ketone include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is often used in a complementary fashion for comprehensive analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for determining the purity of bicyclohexyl ketone and identifying potential impurities.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For non-UV active compounds like bicyclohexyl ketone, derivatization with a UV-active agent such as 2,4-dinitrophenylhydrazine (DNPH) is a common approach.[7][8] Alternatively, a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure of bicyclohexyl ketone, confirming its identity and providing insights into its purity.[9]
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV (after derivatization), and qNMR for the analysis of bicyclohexyl ketone, based on established validation principles.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV with DNPH Derivatization) | Quantitative NMR (qNMR) |
| Specificity | High; mass spectral data provides definitive identification. | Moderate to High; dependent on chromatographic resolution from other derivatized species. | High; unique chemical shifts provide high specificity. |
| Linearity (R²) | >0.995 | >0.995 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Limit of Detection (LOD) | Low (ng/mL range) | Low (ng/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Low (ng/mL range) | Moderate (µg/mL range) |
| Robustness | High | Moderate (derivatization step can introduce variability) | High |
Experimental Protocols
GC-MS Method for Purity and Impurity Profiling
This protocol is adapted from general methods for ketone analysis.[6]
-
Sample Preparation: Accurately weigh approximately 100 mg of the bicyclohexyl ketone sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the bicyclohexyl ketone peak based on its retention time and mass spectrum. Compare the mass spectrum with a reference library (e.g., NIST). Integrate the peak areas of all detected impurities to determine the purity profile.
HPLC-UV Method for Quantification (with DNPH Derivatization)
This protocol is based on established methods for ketone analysis via derivatization.[7][8]
-
Derivatization:
-
Prepare a stock solution of bicyclohexyl ketone in acetonitrile.
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of sulfuric acid.
-
Mix an aliquot of the bicyclohexyl ketone solution with the DNPH reagent and allow it to react at room temperature for 1 hour.
-
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
-
-
Data Analysis: Construct a calibration curve using derivatized standards of known concentrations. Quantify the bicyclohexyl ketone-DNPH derivative in the sample by comparing its peak area to the calibration curve.
¹H NMR Method for Structural Confirmation and Quantification (qNMR)
This protocol is based on general principles of NMR spectroscopy for structural elucidation and quantification.[9][10]
-
Sample Preparation: Accurately weigh 10-20 mg of the bicyclohexyl ketone sample and a known amount of a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative ¹H experiment with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Structural Confirmation: Compare the chemical shifts and multiplicities of the signals with the expected spectrum for bicyclohexyl ketone. The α-protons adjacent to the carbonyl group are expected to appear as a multiplet around 2.20 - 2.50 ppm.[9]
-
Quantification: Integrate the area of a well-resolved bicyclohexyl ketone signal and a signal from the internal standard. Calculate the concentration of bicyclohexyl ketone based on the known concentration of the internal standard and the ratio of the integral areas.
-
Cross-Validation Workflow and Signaling Pathways
The cross-validation of analytical methods for bicyclohexyl ketone should be a systematic process to ensure the consistency and reliability of the data. The following diagrams illustrate the logical workflow for cross-validation and the relationship between the different analytical techniques.
Caption: A workflow diagram for the cross-validation of analytical methods for bicyclohexyl ketone.
Caption: The interrelationship between different analytical techniques for bicyclohexyl ketone characterization.
Conclusion
The comprehensive characterization of bicyclohexyl ketone requires a multi-faceted analytical approach. GC-MS is highly effective for separation and identification of impurities, HPLC provides a robust method for quantification, and NMR serves as the definitive tool for structural confirmation and as a primary quantitative method. By employing these techniques in a complementary manner and performing a thorough cross-validation, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data. This rigorous approach to method validation is essential for meeting regulatory expectations and ensuring product quality.
References
- 1. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one, a ketone compound that poses significant environmental hazards.
Chemical Safety Overview
This compound is classified as hazardous to the aquatic environment, with both acute and long-term toxic effects.[1] Improper disposal can lead to significant environmental contamination. Therefore, strict adherence to the following disposal protocols is essential.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 | H410: Very toxic to aquatic life with long lasting effects | |
| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 |
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) |
| Nitrile gloves |
| Safety glasses or goggles |
| Laboratory coat |
In the event of accidental release, prevent the substance from entering drains or waterways.[1][2] Collect any spillage using absorbent materials and dispose of it as hazardous waste.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that isolates it from the environment and complies with local and national regulations.
1. Waste Segregation:
As a non-halogenated organic compound, this compound waste must be segregated from other waste streams, particularly halogenated organic wastes.[3][4][5] This is a critical step as mixing different types of chemical waste can complicate the disposal process and increase costs.[6]
2. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[3][4][7] The container must have a secure, tight-fitting lid to prevent the release of vapors.[4]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][4] Do not use abbreviations or chemical formulas.[4] For mixtures, list all components and their approximate percentages.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[8] Ensure the container is closed at all times, except when adding waste.[3][7]
3. Final Disposal:
Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3] The approved methods for final disposal are:
-
Licensed Chemical Destruction Plant: The most appropriate method is to send the waste to a licensed facility for chemical destruction.[2]
-
Controlled Incineration: Disposal via controlled incineration with flue gas scrubbing is another acceptable method.[2]
Arrange for the collection of the hazardous waste by a certified waste disposal service.[9] Your institution's Environmental Health and Safety (EHS) department can provide specific guidance and arrange for waste pickup.[6][7]
Experimental Workflow for Disposal
Caption: Waste Disposal Workflow for this compound.
Logical Relationship of Disposal Decisions
Caption: Decision Pathway for Proper Chemical Disposal.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. csn.edu [csn.edu]
- 8. fishersci.com [fishersci.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Logistics for Handling trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and first-aid measures.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: All handling should be performed in a well-ventilated area.[1][2] The use of a local exhaust system is recommended if vapors or aerosols are likely to be generated.[1] For larger scale operations, a closed system should be considered.[1]
-
Safety Stations: Ensure that a safety shower and eye bath are readily accessible in the immediate work area.[1]
Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be necessary depending on the situation.[1] |
| Skin Protection | Gloves: Wear protective gloves.[1][3] It is crucial to inspect gloves prior to use and to use a proper glove removal technique to avoid skin contact.[4] Clothing: Wear protective clothing.[1] For more significant exposure risks, fire/flame resistant and impervious clothing is recommended.[2] |
| Respiratory Protection | If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator should be used.[2] For dust generation, a P2 filter is recommended.[4] |
Safe Handling and Storage Protocols
Handling:
-
Keep the substance away from heat, sparks, open flames, and hot surfaces.[1] No smoking in the handling area.[1]
-
Employ measures to prevent the buildup of electrostatic charge, including the use of explosion-proof equipment.[1]
Storage:
-
The storage area should be cool, dark, and well-ventilated.[1][2]
-
Store away from incompatible materials, such as oxidizing agents.[1]
Emergency and Disposal Procedures
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[5] Consult a doctor if irritation occurs.[3][5]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[5] Remove contact lenses if present and easy to do so.[4] Seek medical attention.[4][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[5] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[5]
Spill and Leakage:
-
For spills, absorb the material with dry sand or an inert absorbent and collect it into an airtight container.[1]
-
For larger spills, contain the spill by bunding.[1]
-
Remove all sources of ignition and use spark-proof tools.[1]
Disposal:
-
Dispose of the contents and container at an approved waste disposal plant, in accordance with local, regional, and national regulations.[4][5]
-
Do not mix with other waste.[4]
-
Uncleaned containers should be handled in the same manner as the product itself.[4]
Below is a visual workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
